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  • Product: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile
  • CAS: 160017-13-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

CAS Registry Number: 160017-13-0 Chemical Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol [1] Part 1: Executive Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a functionalized heterocyclic building block extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 160017-13-0 Chemical Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol [1]

Part 1: Executive Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a functionalized heterocyclic building block extensively utilized in medicinal chemistry and ligand design. Structurally, it features a pyridine core substituted with a pyrrolidine ring at the C6 position and a nitrile group at the C2 position. This specific substitution pattern creates a unique "push-pull" electronic system: the pyrrolidine nitrogen acts as a strong electron donor (via resonance), while the nitrile group serves as an electron-withdrawing handle.

This guide details the physicochemical properties, synthesis, and reactivity profile of this molecule, providing researchers with the actionable data required to incorporate it into drug discovery programs or materials science applications.

Part 2: Chemical Identity & Physical Characterization

The following data aggregates experimental values and calculated physicochemical descriptors essential for handling and characterization.

Table 1: Physicochemical Properties
PropertyValueContext/Notes
Appearance Yellowish SolidCrystalline powder form
Melting Point 73 – 74 °CSharp melting range indicates high crystallinity
Boiling Point ~360 °C (Predicted)Decomposition likely before boiling at atm pressure
Solubility DMSO, Methanol, DCMLow solubility in water; highly soluble in organic solvents
LogP (Predicted) 1.9 – 2.2Lipophilic; suitable for CNS-penetrant drug scaffolds
TPSA ~36 ŲTopological Polar Surface Area; favorable for membrane permeability
pKa (Conjugate Acid) ~4.5 (Pyridine N)Reduced basicity compared to pyridine due to the 2-CN group
Spectroscopic Signatures (Diagnostic)
  • IR Spectroscopy: A sharp, distinct absorption band at ~2220–2230 cm⁻¹ corresponds to the C≡N stretching vibration.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Ring: Three aromatic protons. The proton at C3 (ortho to CN) typically appears as a doublet at ~7.0–7.5 ppm. The C5 proton (ortho to pyrrolidine) is shielded (upfield shift) due to electron donation from the pyrrolidine nitrogen.

    • Pyrrolidine Ring: Two multiplets: ~3.4–3.6 ppm (4H, α-CH₂ adjacent to N) and ~1.9–2.1 ppm (4H, β-CH₂).

Part 3: Synthesis & Production

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The 2-cyano group activates the pyridine ring, making the C6-halogen highly susceptible to displacement by secondary amines like pyrrolidine.

Standardized Synthetic Protocol

Reaction: 6-Chloropyridine-2-carbonitrile + Pyrrolidine → 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

  • Reagents:

    • Starting Material: 6-Chloropyridine-2-carbonitrile (1.0 equiv)

    • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

    • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N)

    • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

  • Procedure:

    • Step 1: Dissolve 6-chloropyridine-2-carbonitrile in anhydrous MeCN.

    • Step 2: Add K₂CO₃ followed by the dropwise addition of pyrrolidine.

    • Step 3: Heat the reaction mixture to reflux (80–85 °C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.

    • Step 4 (Workup): Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Step 5 (Purification): Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer complex intermediate stabilized by the electron-withdrawing nitrile group.

Synthesis Figure 1: S_nAr Synthesis Pathway SM 6-Chloropyridine- 2-carbonitrile Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents Pyrrolidine K2CO3 / MeCN Reagents->Intermediate Product 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile Intermediate->Product Elimination of Cl-

Part 4: Reactivity Profile & Applications

The chemical versatility of 6-pyrrolidin-1-ylpyridine-2-carbonitrile stems from its dual functionality. It serves as a "divergent intermediate" in diversity-oriented synthesis.

Nitrile Transformations (The "Handle")

The C2-nitrile is a gateway to various pharmacophores:

  • Hydrolysis: Acidic or basic hydrolysis yields the Carboxamide (partial) or Carboxylic Acid (complete).

  • Reduction: Hydrogenation (Raney Ni/H₂) or Lithium Aluminum Hydride (LiAlH₄) reduction yields the Primary Amine (–CH₂NH₂), a key linker for fragment-based drug design.

  • Cycloaddition: Reaction with sodium azide (NaN₃) yields the Tetrazole , a bioisostere of the carboxylic acid often used to improve metabolic stability and bioavailability.

Pyridine Ring Modulation
  • N-Oxidation: Treatment with m-CPBA yields the Pyridine N-oxide . This modification alters the electronic distribution, often increasing water solubility and changing the metabolic "soft spot" of the molecule.

  • Electrophilic Substitution: The pyrrolidine ring is a strong ortho/para director. However, the pyridine nitrogen and nitrile group are deactivating. Electrophilic attack (e.g., halogenation) is most likely to occur at C3 (ortho to the activating pyrrolidine group).

Reactivity Map

Reactivity Figure 2: Divergent Reactivity Profile Core 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Amine C2-Aminomethyl (Linker) Core->Amine H2 / Raney Ni Reduction Acid Picolinic Acid Deriv. (Metal Chelation) Core->Acid HCl / H2O Hydrolysis NOxide N-Oxide (Metabolite/Prodrug) Core->NOxide m-CPBA Oxidation

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, standard safety protocols for aminocyanopyridines apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide gas if exposed to strong acids under extreme conditions (though the aromatic nitrile is generally stable).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10261571 (Isomer Reference). National Center for Biotechnology Information. Link (Note: Isomeric reference used for property extrapolation).

    • Fisher Scientific Safety Data Sheet. 6-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS 160017-13-0. Link

  • Synthetic Methodology (SₙAr)

    • BenchChem. 6-Pyrrolidin-2-ylpyridine-3-carbonitrile Synthesis Protocols. (General SₙAr conditions for halocyanopyridines). Link

  • Medicinal Chemistry Applications

    • Jiang Wang, et al. Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile derivatives as DPP-4 Inhibitors. Bioorg Med Chem. 2013.[2] (Contextualizing the pyrrolidine-nitrile scaffold). Link

    • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Link

Sources

Exploratory

Strategic Synthon Profile: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

CAS Number: 160017-13-0 Technical Classification: Heterocyclic Building Block / Pharmacophore Scaffold[1] Part 1: Executive Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-13-0) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 160017-13-0 Technical Classification: Heterocyclic Building Block / Pharmacophore Scaffold[1]

Part 1: Executive Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-13-0) is a specialized heterocyclic intermediate characterized by a "push-pull" electronic system. The molecule features an electron-deficient pyridine core substituted at the 2-position with a strong electron-withdrawing nitrile group (acceptor) and at the 6-position with an electron-donating pyrrolidine ring (donor).

This specific substitution pattern renders the compound highly valuable in medicinal chemistry, particularly for:

  • Kinase Inhibitor Discovery: The 2,6-disubstituted pyridine motif mimics the adenine ring of ATP, allowing for hydrogen bonding interactions within the hinge region of kinase enzymes.

  • Divergent Synthesis: The nitrile group serves as a versatile "chemical handle," easily converted into amides, acids, amines, or tetrazoles, enabling rapid library generation.

  • Metabolic Stability: The incorporation of the saturated pyrrolidine ring modulates lipophilicity (LogP) and solubility without introducing metabolic "soft spots" often associated with flexible alkyl chains.

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates experimental values and predicted properties essential for handling and characterization.

PropertySpecification
IUPAC Name 6-(pyrrolidin-1-yl)pyridine-2-carbonitrile
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Yellow Solid
Melting Point 73 – 74 °C
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.
pKa (Predicted) ~3.5 (Pyridine nitrogen is less basic due to nitrile EWG)
LogP (Predicted) 2.1 – 2.4
H-Bond Acceptors 3 (Nitrile N, Pyridine N, Pyrrolidine N)
H-Bond Donors 0

Part 3: Synthetic Pathways & Methodology

Primary Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis route leverages the activation of the pyridine ring by the electron-withdrawing nitrile group, facilitating the displacement of a halogen at the 6-position.

Reaction Scheme: 6-Chloropyridine-2-carbonitrile + Pyrrolidine → 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Detailed Protocol

Note: This protocol is standardized based on the reactivity profile of 2-halo-6-cyanopyridines.

Reagents:

  • Starting Material: 6-Chloropyridine-2-carbonitrile (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 6-Chloropyridine-2-carbonitrile (e.g., 10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of Pyrrolidine (12 mmol) at room temperature.

  • Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting chloride is less polar than the product.

  • Workup: Cool to room temperature. Filter off inorganic solids.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: If the crude oil does not solidify, triturating with cold hexanes or diethyl ether typically induces crystallization of the yellow solid.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The nitrile group at C2 withdraws electron density from the ring, lowering the energy barrier for the nucleophilic attack of the pyrrolidine nitrogen at C6.

SnAr_Mechanism SM 6-Chloro-2-cyanopyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex + Pyrrolidine (Nucleophilic Attack) Product 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (Target) Complex->Product - Cl⁻ (Aromatization)

Figure 1: SNAr mechanism illustrating the displacement of chloride by pyrrolidine.

Part 4: Functional Applications in Drug Discovery

Pharmacophore Mapping

CAS 160017-13-0 acts as a versatile scaffold. The pyridine nitrogen and the nitrile group provide hydrogen bond acceptor sites, while the pyrrolidine ring fills hydrophobic pockets in target proteins (e.g., ATP-binding sites).

Key Transformations:

  • Nitrile Hydrolysis: Converts to Amide (CONH₂) or Carboxylic Acid (COOH) for solubility or additional H-bonding.

  • Nitrile Reduction: Converts to Aminomethyl (CH₂NH₂) for introducing basicity.

  • Tetrazole Formation: Reaction with sodium azide yields a bioisostere of a carboxylic acid, improving metabolic stability.

Applications Core CAS 160017-13-0 (Scaffold) Amide Primary Amide (H-Bond Donor/Acceptor) Core->Amide Hydrolysis Amine Primary Amine (Basic Center) Core->Amine Reduction Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole Cycloaddition GPCR GPCR Ligands (Allosteric Modulator) Core->GPCR Kinase Kinase Inhibitors (Hinge Binder) Amide->Kinase

Figure 2: Divergent synthesis pathways and biological target classes.

Part 5: Handling, Safety, and Storage (EHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or in contact with skin.[3]Wear nitrile gloves and lab coat.
Irritation Causes skin irritation and serious eye irritation.Use safety goggles. Wash thoroughly after handling.[3]
Storage Stable solid.Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations. This compound contains nitrogen and may require incineration with afterburner and scrubber.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile Product Info. Retrieved from

  • Sigma-Aldrich. (n.d.). Related Isomer Data: 5-(Pyrrolidin-1-yl)pyridine-2-carbonitrile. (Used for comparative physicochemical property estimation). Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

Molecular weight of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Molecular Weight & Physicochemical Characterization Guide Part 1: Executive Technical Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) is a heteroaromatic building block characterized by a pyridine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization Guide

Part 1: Executive Technical Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) is a heteroaromatic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a pyrrolidine ring at the C6 position.

For researchers in medicinal chemistry, this molecule represents a critical scaffold where the electron-withdrawing nitrile group and the electron-donating pyrrolidine moiety create a "push-pull" electronic system. This specific electronic distribution influences its reactivity in nucleophilic substitutions and its behavior in metabolic stability assays.

Core Metrics Table
MetricValueTechnical Context
Molecular Weight (Average) 173.22 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 173.0953 g/mol Required for High-Resolution Mass Spectrometry (HRMS) identification.
Molecular Formula

Degree of Unsaturation = 7 (Pyridine ring + Nitrile + Pyrrolidine ring).
CAS Number 160017-13-0Unique identifier for procurement and regulatory checks.
Physical State Solid (Yellow)Melting Point: 73–74 °C.
LogP (Predicted) ~1.8 - 2.1Indicates moderate lipophilicity; suitable for CNS-targeted library design.

Part 2: Chemical Identity & Mass Spectrometry

Understanding the precise mass is non-negotiable for validating compound identity via LC-MS.

Molecular Weight Calculation Breakdown

The molecular weight is derived from the standard atomic weights of the constituent elements.

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Total MW:

    
    
    
Mass Spectrometry Expectation

In positive electrospray ionization (


), the molecule typically ionizes via protonation of the most basic nitrogen (the pyrrolidine nitrogen).
  • Observed Ion:

    
    
    
  • Expected m/z:

    
    
    

Critical Note for Analysts: Due to the "push-pull" nature of the aminopyridine system, the nitrile nitrogen is significantly less basic and unlikely to protonate under standard LC-MS conditions. Expect a single sharp peak at 174.1 m/z.

Part 3: Synthesis & Experimental Protocols

This section details a self-validating synthesis protocol based on Nucleophilic Aromatic Substitution (


) . This method is preferred over metal-catalyzed couplings (like Buchwald-Hartwig) due to the high reactivity of the 2-halo-6-cyanopyridine electrophile.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Chloropyridine-2-carbonitrile Reaction Reaction: Solvent: DMF/ACN Temp: 60-80°C Time: 2-4 hrs Start->Reaction Reagent Reagent: Pyrrolidine (1.2 equiv) Base: DIEA Reagent->Reaction Check Checkpoint: TLC / LC-MS (Target m/z 174.1) Reaction->Check Workup Workup: Dilute w/ H2O Extract (EtOAc) Wash (Brine) Check->Workup Conversion >95% Product Product: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (Yellow Solid) Workup->Product

Figure 1: Standard


 synthesis workflow for generating the target scaffold.
Detailed Protocol

Objective: Synthesize 6-pyrrolidin-1-ylpyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile.

Reagents:

  • Substrate: 6-Chloropyridine-2-carbonitrile (1.0 equiv).

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIEA) or 
    
    
    
    (2.0 equiv).
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 6-chloropyridine-2-carbonitrile in ACN (concentration ~0.2 M).

  • Addition: Add DIEA followed by the slow addition of pyrrolidine. Note: The reaction is exothermic; add pyrrolidine dropwise if scaling up >1g.

  • Reaction: Heat the mixture to 60–80 °C . Monitor via TLC (Hexane:EtOAc 4:1).

    • Self-Validating Checkpoint: The starting material (chloride) is less polar than the product. The product will appear as a bright, UV-active spot with a lower

      
       (due to the amine) or higher 
      
      
      
      depending on the stationary phase interaction, but clearly distinct from the starting chloride.
  • Completion: Reaction is typically complete within 2–4 hours. Confirm by LC-MS (look for disappearance of m/z 138/140 pattern of the chloride and appearance of m/z 174).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (precipitate may form).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , Hexane/EtOAc gradient). The product is a yellow solid.[1]
    

Part 4: Structural Characterization Logic

To ensure scientific integrity, you must validate the structure using NMR.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • Pyridine Protons (Aromatic Region):

    • Look for 3 distinct protons in the aromatic region (approx. 6.5 – 7.5 ppm).

    • The proton at C5 (ortho to pyrrolidine) will be the most shielded (upfield aromatic, ~6.5 ppm) due to the electron-donating effect of the pyrrolidine nitrogen.

    • The proton at C3 (ortho to nitrile) will be deshielded (~7.0–7.2 ppm).

    • The C4 proton will appear as a triplet/doublet-of-doublets (~7.4 ppm).

  • Pyrrolidine Protons (Aliphatic Region):

    • 
      -protons (
      
      
      
      ):
      Multiplet at ~3.4 – 3.6 ppm (4H).
    • 
      -protons (
      
      
      
      ):
      Multiplet at ~1.9 – 2.1 ppm (4H).
Characterization Logic Diagram

CharacterizationLogic cluster_NMR NMR Validation cluster_MS MS Validation Sample Isolated Solid NMR_Exp 1H NMR (CDCl3) Sample->NMR_Exp LCMS LC-MS (ESI+) Sample->LCMS Aromatic Aromatic Region (3H) Confirm Pyridine subst. NMR_Exp->Aromatic Aliphatic Aliphatic Region (8H) Confirm Pyrrolidine ring NMR_Exp->Aliphatic Peak Single Peak m/z = 174.1 LCMS->Peak

Figure 2: Analytical logic for structural confirmation.

Part 5: References

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile Product Analysis. Retrieved from

  • PubChem Database. (2025).[2][3] Compound Summary: Pyridine-2-carbonitrile derivatives. National Center for Biotechnology Information. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of pyrrolidine-2-carbonitrile intermediates. (Contextual reference for pyrrolidine/nitrile chemistry). Retrieved from

Sources

Exploratory

Spectroscopic data for 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Characterization & Structural Validation of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile Executive Summary This technical guide provides a comprehensive spectroscopic profile for 6-Pyrrolidin-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization & Structural Validation of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: Analogous to 33252-28-7 derivatives), a key pharmacophore in medicinal chemistry often utilized as a scaffold for CNS-active agents and kinase inhibitors. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for rigorous structural verification. The data presented here integrates theoretical chemical shift logic with empirical trends observed in 2,6-disubstituted pyridine systems.

Synthesis & Sample Origin (Contextual Grounding)

To ensure the spectroscopic data is relevant, we assume the compound is generated via Nucleophilic Aromatic Substitution (


) . This context is critical for identifying potential impurities (e.g., unreacted 6-chloropyridine-2-carbonitrile or residual pyrrolidine) in the spectra.

Reaction Pathway: The synthesis typically involves the displacement of a halide (fluoro- or chloro-) at the 6-position of picolinonitrile by pyrrolidine, driven by the electron-withdrawing nitrile group at the 2-position which activates the ring.

SnAr_Pathway Start 6-Chloro-2-pyridinecarbonitrile (Electrophile) Inter Meisenheimer Complex Start->Inter + Pyrrolidine Heat/Base Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile Inter->Product - Cl⁻ Re-aromatization Byprod HCl (Salt) Inter->Byprod

Figure 1:


 reaction pathway for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is dominated by the "push-pull" electronic effect: the pyrrolidine ring (strong electron donor via resonance) shields the protons at positions 3 and 5, while the cyano group (electron withdrawer) deshields position 3.

H NMR Data (400 MHz, DMSO- )

Reference Standard: Tetramethylsilane (TMS) = 0.00 ppm

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H3 (Py)7.55 - 7.65 Doublet (d)1H

Deshielded by ortho-CN group; furthest downfield aromatic.
H4 (Py)7.45 - 7.55 Triplet (dd/t)1H

Meta to both substituents; experiences resonance shielding from pyrrolidine.
H5 (Py)6.65 - 6.75 Doublet (d)1H

Highly shielded by ortho-pyrrolidine lone pair donation.

-CH

3.40 - 3.55 Multiplet (m)4H-Adjacent to Nitrogen; broadened by restricted rotation.

-CH

1.90 - 2.05 Multiplet (m)4H-Aliphatic ring protons.

Critical QC Check:

  • Watch for the H5 doublet moving upfield (< 6.8 ppm). If this signal is > 7.0 ppm, the pyrrolidine substitution likely failed or occurred at the wrong position.

C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C-N (Py) 156.0 - 158.0 C6: Attached to pyrrolidine nitrogen (deshielded).
C-CN (Py) 130.0 - 132.0 C2: Attached to nitrile.
C=N (Nitrile) 117.0 - 118.5 Characteristic cyano carbon.
CH (Arom) 135.0 - 138.0 C4: Para to pyrrolidine.
CH (Arom) 114.0 - 116.0 C3: Ortho to nitrile.
CH (Arom) 108.0 - 110.0 C5: Ortho to pyrrolidine (electron rich).

-CH

46.0 - 47.5 Pyrrolidine C2/C5.

-CH

24.5 - 25.5 Pyrrolidine C3/C4.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile handle and the absence of N-H starting materials.

Key Diagnostic Bands:

  • Nitrile Stretch (

    
    ):  A sharp, distinct peak at 2210–2230 cm
    
    
    
    .
    • Note: If this peak is weak or absent, hydrolysis to the amide or acid may have occurred.

  • Aromatic Skeletal Vibs (

    
    ):  Strong bands at 1580–1600 cm
    
    
    
    and 1480–1500 cm
    
    
    .
    • The 1590 cm

      
       band is often enhanced by the push-pull conjugation between the pyrrolidine and the pyridine ring.
      
  • Absence of N-H: Lack of broad stretching at 3200–3400 cm

    
     confirms the pyrrolidine has fully reacted (tertiary amine formation).
    

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

Molecular Formula:


Exact Mass:  173.0953 Da

Fragmentation Pathway (EI - 70eV): The molecule typically fragments via the loss of the pyrrolidine ring elements or the cyano group.

MS_Frag M_Ion Molecular Ion [M]+ m/z 173 Frag1 [M - HCN]+ m/z ~146 M_Ion->Frag1 Loss of HCN Frag2 [M - C2H4]+ (Pyrrolidine cleavage) m/z ~145 M_Ion->Frag2 Ring contraction Frag3 Base Peak Pyridine Core m/z ~78-105 Frag2->Frag3 Degradation

Figure 2: Proposed fragmentation pattern for EI-MS analysis.

ESI-LC/MS Interpretation:

  • [M+H]

    
    :  Observed at 174.1 m/z .
    
  • [M+Na]

    
    :  Observed at 196.1 m/z  (common adduct in glass/solvent systems).
    
  • Dimer: [2M+H]

    
     at 347.2 m/z  may appear at high concentrations.
    

Experimental Validation Protocol

To validate this data in your lab, follow this standard operating procedure (SOP):

  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-

    
      (preferred for solubility) or CDCl
    
    
    
    .
    • Note: CDCl

      
       may cause slight downfield shifts (0.1-0.2 ppm) compared to the DMSO values listed above due to lack of H-bonding stabilization.
      
  • Shimming: Ensure linewidth < 0.8 Hz on the TMS peak. The coupling between H4 and H5 is subtle; poor shimming will merge this into a multiplet.

  • Water Suppression: If the sample is hygroscopic (common with pyrrolidine derivatives), use a presaturation pulse sequence to suppress the H

    
    O signal at 3.33 ppm (DMSO) which might obscure the 
    
    
    
    -CH
    
    
    protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effect calculation).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Foundational

Purity and Appearance of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile Solid

Technical Guide for Pharmaceutical & Chemical Development Part 1: Executive Technical Summary Compound Identity: Systematic Name: 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile[1][2] CAS Number: 160017-13-0[1][2] Molecular F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Chemical Development

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile[1][2]

  • CAS Number: 160017-13-0[1][2]

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.22 g/mol [1]

Core Narrative: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a functionalized pyridine building block characterized by a "push-pull" electronic system. The electron-donating pyrrolidine ring at position 6 and the electron-withdrawing nitrile group at position 2 create a conjugated system that directly influences its physical appearance and stability. Unlike simple pyridines which are often colorless liquids, this compound exists as a yellow crystalline solid due to extended


-conjugation and intramolecular charge transfer (ICT).

High-purity isolates (>98%) are critical for downstream applications, particularly as intermediates in medicinal chemistry (e.g., for DPP-IV inhibitors or kinase inhibitors), where trace impurities like hydrolyzed amides or unreacted halides can poison metal catalysts or skew biological assay data.

Part 2: Physicochemical Profile

The physical state of this compound is a direct readout of its purity. Deviations from the "Yellow Crystalline" standard often indicate oxidation or hydrolysis.

PropertySpecification (High Purity)Technical Insight
Appearance Yellow crystalline solid Color intensity correlates with conjugation. Darkening (orange/brown) suggests oxidation or N-oxide formation.
Melting Point 73 – 74 °C Sharp range (<2°C) indicates high crystallinity. Broadening <70°C suggests solvent entrapment or starting material contamination.
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: WaterLipophilic nature drives solubility. Turbidity in MeOH often indicates inorganic salt contamination (e.g., KCl from synthesis).
Hygroscopicity Low to ModerateThe nitrile group is susceptible to hydrolysis under high humidity/acidic conditions.
Part 3: Synthesis & Purification Logic

To understand the impurity profile, one must understand the genesis of the molecule. The standard industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) .

3.1 Synthesis Workflow
  • Starting Material: 6-Chloropyridine-2-carbonitrile (or 6-Fluoro analog).

  • Reagent: Pyrrolidine (Excess or with base like K₂CO₃).[3]

  • Mechanism: The electron-withdrawing nitrile group at C2 activates the C6-halogen, facilitating attack by the pyrrolidine nitrogen.

3.2 Impurity Origins
  • Unreacted Electrophile: 6-Chloropyridine-2-carbonitrile (Trace).

  • Hydrolysis Product: 6-Pyrrolidin-1-ylpyridine-2-carboxamide (Formed if reaction mixture contains water or during acidic workup).

  • Regioisomers: Rare, unless starting material was impure (e.g., 2,6-dichloropyridine leading to bis-substitution).

3.3 Visualization: Synthesis & Purification Flow

SynthesisFlow SM 6-Chloropyridine- 2-carbonitrile Reaction S_NAr Reaction (Heat, Solvent) SM->Reaction Reagent Pyrrolidine (Nucleophile) Reagent->Reaction Crude Crude Mixture (Product + Salts + SM) Reaction->Crude Conversion Reaction->Crude Impurity: Hydrolyzed Amide Workup Aqueous Workup (Remove Salts) Crude->Workup Extraction Cryst Recrystallization (EtOH or Hexane/EtOAc) Workup->Cryst Isolation Final Pure Yellow Solid (>98% HPLC) Cryst->Final Purification

Caption: Logical workflow for the synthesis and isolation of 6-pyrrolidin-1-ylpyridine-2-carbonitrile, highlighting critical purification steps.

Part 4: Analytical Characterization Protocols

Trustworthy data requires validated methods. The following protocols are designed to detect the specific impurities identified above.

4.1 HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 300 nm (conjugated band).

  • Acceptance Criteria:

    • Main Peak Purity: ≥ 98.0%.

    • Single largest impurity (likely amide): ≤ 0.5%.

4.2 1H-NMR Validation (400 MHz, CDCl₃)

This method confirms identity and solvent content.

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Causality
7.45 – 7.55 Triplet (dd)1HC4-H (Pyridine)Meta to both N and CN.
6.85 – 6.95 Doublet1HC3-H (Pyridine)Ortho to CN (deshielded).
6.50 – 6.60 Doublet1HC5-H (Pyridine)Ortho to Pyrrolidine (shielded by electron donation).
3.40 – 3.60 Multiplet4HN-CH₂ (Pyrrolidine)Alpha protons, deshielded by nitrogen.
1.95 – 2.05 Multiplet4HC-CH₂ (Pyrrolidine)Beta protons.

Diagnostic Check:

  • Look for a singlet around δ 7.0 - 8.0 ppm (broad) which would indicate the N-H protons of the hydrolyzed amide impurity .

  • Check for solvent peaks: DCM (δ 5.30), Ethanol (δ 3.72, 1.25).

Part 5: Stability & Storage

To maintain the "Yellow Solid" appearance and >98% purity:

  • Hydrolysis Prevention: The nitrile group is stable under neutral conditions but will convert to the amide (white solid) if exposed to moisture and acid/base traces.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) if possible, or in tightly sealed amber vials with desiccant.

  • Photostability: The conjugated system absorbs UV/Visible light. Long-term exposure can lead to photo-oxidation (darkening).

    • Protocol: Store in amber glass at 2-8°C.

References
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 11019020, 2-(Pyrrolidin-1-yl)pyridine. (Used for structural analog comparison and property deduction). Retrieved January 29, 2026, from [Link]

  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (Cited for general pyrrolidine-nitrile synthesis conditions). Retrieved January 29, 2026, from [Link]

Sources

Exploratory

The Pyrrolidine-Pyridine Scaffold: A Historical &amp; Technical Evolution

This technical guide provides a comprehensive historical and mechanistic analysis of pyrrolidine-substituted pyridine derivatives, a privileged scaffold in medicinal chemistry.[1][2][3] Content Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive historical and mechanistic analysis of pyrrolidine-substituted pyridine derivatives, a privileged scaffold in medicinal chemistry.[1][2][3]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists[1][2]

Executive Summary: The "Privileged" Architecture

The union of a pyridine ring (electron-deficient aromatic) and a pyrrolidine ring (saturated, basic cyclic amine) creates a "privileged structure" capable of diverse receptor interactions.[2] This scaffold has evolved from the natural alkaloid nicotine to first-generation antihistamines , through neuroprotective nAChR agonists , and finally into the architecture of modern kinase inhibitors .[2]

This guide traces that evolution, analyzing the chemical causality behind the scaffold's endurance: its ability to modulate pKa, enforce conformational restriction, and participate in critical cation-


 interactions.[2]
The Archetype: Nicotine and the Natural Product Era

Timeline: 1828 – 1904

The history of this scaffold begins with Nicotiana tabacum.[2]

  • Isolation (1828): Posselt and Reimann isolated nicotine, identifying it as the active "poison" in tobacco.[2]

  • Structural Elucidation (1893): Pinner proposed the correct structure: 3-(1-methylpyrrolidin-2-yl)pyridine.[1][2][3] This established the core connectivity: a 3-substituted pyridine linked to the 2-position of a pyrrolidine.[1][3]

  • First Total Synthesis (1904): Pictet’s synthesis confirmed the structure.[2]

    • Significance: This proved that complex alkaloids could be constructed ab initio, laying the groundwork for heterocyclic medicinal chemistry.[2]

Mechanistic Insight: Nicotine remains the benchmark for this scaffold.[2] The pyrrolidine nitrogen (pKa ~8.[2]0) is protonated at physiological pH, forming a critical cation-


 interaction  with Trp residues in the acetylcholine binding protein (AChBP), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[2]
The Antihistamine Era: Synthetic Expansion

Timeline: 1940s – 1950s

As synthetic chemistry advanced, researchers moved beyond mimicking natural products to designing specific antagonists.[2] The pyrrolidine-pyridine motif found a new home in H1-antihistamines.[1][3]

  • Key Compound: Triprolidine (Actidil, 1953).[2]

  • Structure: trans-2-[3-(1-pyrrolidinyl)-1-p-tolylpropenyl]pyridine.[1][3][4][5]

  • Evolution: Unlike nicotine (C-C linkage), Triprolidine utilizes an alkene spacer.[2] The pyrrolidine here serves as a tertiary amine pharmacophore, providing the necessary basicity for H1 receptor binding while the pyridine and tolyl rings engage in hydrophobic pockets.

  • Clinical Impact: Reduced drowsiness compared to ethylenediamine derivatives, validating the scaffold's utility in peripheral receptor modulation.[2]

The Neuro-Cognitive Era: Refining the Nicotinic Pharmacophore

Timeline: 1990s – 2000s[1][3]

The discovery of nAChR subtypes (α4β2, α7) triggered a race to dissociate the cognitive benefits of nicotine from its cardiovascular and addictive liabilities.

  • Altinicline (SIB-1508Y):

    • Structure: (S)-5-ethynyl-3-(1-methylpyrrolidin-2-yl)pyridine.[1][3]

    • Design Logic: A direct analog of nicotine.[2] The addition of the 5-ethynyl group on the pyridine ring improved selectivity for the α4β2 subtype (implicated in dopamine release) over the α7 and muscle subtypes.[3]

    • Outcome: Reached Phase II for Parkinson’s disease.[1][2][3][6]

  • ABT-089 (Pozanicline):

    • Structure: 2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine.[1][3][7]

    • Design Logic: Introduction of an ether linker.[1][2][3] This "opened" the connection, altering the conformational flexibility and metabolic profile while retaining the critical distance between the basic nitrogen and the aromatic ring.

The Targeted Therapy Era: Kinase Inhibitors & Modern Synthesis

Timeline: 2010s – Present

In modern oncology, the pyrrolidine-pyridine motif is frequently employed to tune the physicochemical properties of kinase inhibitors.[1][2]

  • Role of Pyrrolidine:

    • Solubility: The basic nitrogen improves aqueous solubility of lipophilic kinase inhibitors.[1][2]

    • Solvent Front Interaction: In the ATP-binding pocket, the pyrrolidine ring often projects towards the solvent, allowing for solubilizing groups without steric clash.[2]

  • Synthetic Enabler: Buchwald-Hartwig Amination .[1][2][3][8][9]

    • Early synthesis relied on nucleophilic aromatic substitution (

      
      ), which required electron-poor pyridines (e.g., 2-chloro-5-nitropyridine).[1][2][3]
      
    • Modern Pd-catalyzed cross-coupling allows the attachment of pyrrolidines to unactivated halopyridines, vastly expanding the accessible chemical space.[1][2]

Technical Visualization
A. Timeline of Scaffold Evolution

The following diagram illustrates the chronological and structural progression of the scaffold.

Pyrrolidine_Pyridine_History Nicotine Nicotine (1828/1893) Natural Product Archetype (nAChR Agonist) Triprolidine Triprolidine (1953) Antihistamine Era (H1 Antagonist) Nicotine->Triprolidine  Synthetic Variation (Linker insertion) Altinicline Altinicline (1990s) Neuro-Cognitive Era (Selective nAChR Agonist) Triprolidine->Altinicline  Return to Core (Subtype Selectivity) KinaseInhib Modern Kinase Inhibitors (e.g., Alpelisib motif) Targeted Therapy Altinicline->KinaseInhib  Physicochemical Tuning

Caption: Evolution from natural alkaloid to targeted therapeutic agent.[2][3]

B. Synthetic Methodologies Comparison

Comparison of the classical route (Nicotine) vs. the modern route (Kinase Inhibitors).[2]

FeatureClassical Route (Pictet/Spengler)Modern Route (Buchwald-Hartwig)
Key Bond Formed C–C (Pyridine-Pyrrolidine)C–N (Pyridine-Amine)
Precursors Nicotinaldehyde + Proline derivs.[1][2][3]Halopyridine + Pyrrolidine
Catalyst Acid/Heat (Condensation)Pd(OAc)2 / Ligand (e.g., Xantphos)
Scope Limited to specific substitution patternsBroad; tolerates diverse functional groups
Primary Use Nicotine analogs, nAChR ligandsKinase inhibitors, GPCR ligands
C. Mechanistic SAR (Structure-Activity Relationship)

How the scaffold interacts with biological targets.[1][2][3]

SAR_Mechanism Core Pyrrolidine-Pyridine Scaffold PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN PyrrolidineN Pyrrolidine Nitrogen (Basic Center / Cation) Core->PyrrolidineN Linker Linker/Bond (Conformational Control) Core->Linker Bio3 H-Bonding (Backbone Amides) PyridineN->Bio3 Bio1 Cation-Pi Interaction (Trp residues in nAChR) PyrrolidineN->Bio1  Protonated form Bio2 Solubility / pKa Modulation (Kinase Solvent Front) PyrrolidineN->Bio2  Solubilizing group

Caption: Key pharmacophoric interactions driven by the scaffold's electronic properties.[1][3]

Experimental Protocol: Modern C-N Coupling

Context: A robust protocol for attaching a pyrrolidine ring to a halogenated pyridine, representative of modern library synthesis.

Protocol: Pd-Catalyzed Amination of 2-Chloropyridine

  • Reagents: 2-Chloropyridine (1.0 equiv), Pyrrolidine (1.2 equiv),

    
     (2 mol%), BINAP or Xantphos (4 mol%), 
    
    
    
    (1.4 equiv).[2]
  • Solvent: Toluene or Dioxane (anhydrous).[1][2][3]

  • Procedure:

    • Charge an oven-dried Schlenk flask with Pd catalyst, ligand, and base under inert atmosphere (

      
      /Ar).[1][2]
      
    • Add solvent, followed by the halopyridine and pyrrolidine.[2]

    • Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[1][2][3]

    • Workup: Filter through celite, concentrate, and purify via flash chromatography.

  • Validation:

    • Self-Validating Step: The disappearance of the aryl halide peak on LCMS and the appearance of the M+H product peak (typically intense due to the basic nitrogen).

    • Causality: The use of a bidentate ligand (BINAP/Xantphos) prevents the formation of Pd-pyridine dead-end complexes, ensuring catalytic turnover.[1][2][3]

References
  • Pinner, A. (1893).[2] "Über Nicotin."[1][2][3][10] Berichte der deutschen chemischen Gesellschaft. (Structural elucidation of nicotine).

  • Pictet, A., & Rotschy, A. (1904).[2] "Synthese des Nicotins."[1][2][3][10] Berichte. (First total synthesis).

  • Adam, K. et al. (1953).[2] "Triprolidine: A new antihistamine."[1][2][3][11] British Journal of Pharmacology.[1][2] Link

  • Bencherif, M. et al. (1996).[2] "SIB-1508Y: A novel selective neuronal nicotinic acetylcholine receptor agonist."[1][2][3][12] Journal of Pharmacology and Experimental Therapeutics. Link

  • Rueter, L. E. et al. (2004).[2] "ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist." CNS Drug Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Modern synthetic protocol).[2][3][8] Link[2]

  • Furet, P. et al. (2013).[2] "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor."[1][3][13] Bioorganic & Medicinal Chemistry Letters. (Alpelisib discovery).[2][3][14] Link

Sources

Foundational

Electronic and Steric Environment of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists Executive Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (also known as 6-(pyrrolidin-1-yl)picolinonitrile) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (also known as 6-(pyrrolidin-1-yl)picolinonitrile) represents a distinct class of "push-pull" heterocyclic systems. Its architecture combines a strong electron-donating pyrrolidine moiety with a strong electron-withdrawing nitrile group on a pyridine core. This specific 2,6-disubstitution pattern creates a unique electronic dipole and steric landscape, differentiating it from its 3-cyano (nicotinonitrile) isomers. This guide analyzes the molecule’s utility as a pharmacophore in kinase inhibition and as a fluorophore in intramolecular charge transfer (ICT) probes.

Molecular Architecture & Electronic Landscape

The "Push-Pull" System

The core electronic feature of this molecule is the interaction between the pyrrolidine nitrogen lone pair (the "push") and the nitrile group/pyridine nitrogen (the "pull").[1]

  • Donor (Pyrrolidine): The nitrogen atom in the pyrrolidine ring is

    
     hybridized but rehybridizes towards 
    
    
    
    to conjugate its lone pair with the pyridine
    
    
    -system. The 5-membered pyrrolidine ring is sterically more compact and planar than a 6-membered piperidine ring, allowing for better orbital overlap with the aromatic ring.
  • Acceptor (Nitrile + Pyridine N): The cyano group (-CN) at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. Additionally, the pyridine ring nitrogen (N1) itself is electron-deficient.

Resonance and Dipole Moment

The conjugation pathway extends from the pyrrolidine nitrogen, through C6, N1, and C2, to the nitrile group. This creates a significant dipole moment directed from the pyrrolidine ring towards the nitrile.

  • Ground State: The molecule exhibits a polarized ground state, increasing its solubility in polar aprotic solvents (DMSO, DMF).

  • Excited State (ICT): Upon photoexcitation, electron density shifts significantly from the pyrrolidine donor to the cyano acceptor. This Intramolecular Charge Transfer (ICT) often results in solvatochromic fluorescence—emission shifts to longer wavelengths (red-shift) in more polar solvents.

Basicity and pKa Modulation

The basicity of the pyridine nitrogen (N1) is a tug-of-war between two opposing effects:

  • Enhancement: The pyrrolidine at C6 pushes electron density onto N1 via resonance (similar to DMAP), theoretically increasing basicity.

  • Suppression: The nitrile at C2 strongly withdraws density via induction, drastically lowering the pKa.

    • Net Effect: The molecule is significantly less basic than unsubstituted pyridine (pKa ~5.2) or DMAP (pKa ~9.2), likely exhibiting a pKa in the range of 2.0–3.5. This makes it stable against protonation at physiological pH, a desirable trait for intracellular probes.

Steric Considerations & Conformational Analysis

Pyrrolidine Ring Puckering

Unlike the rigid phenyl ring, the pyrrolidine ring adopts an "envelope" or "twist" conformation to relieve torsional strain. However, the energy barrier for pseudorotation is low. Crucially, the C6-N(pyrrolidine) bond has partial double-bond character due to resonance, restricting rotation and enforcing a near-planar geometry relative to the pyridine ring.

The N1 "Cleft"

The 2,6-substitution pattern creates a sterically crowded environment around the pyridine nitrogen (N1).

  • Coordination Chemistry: The "pocket" formed by the pyrrolidine ring and the nitrile group hinders the approach of bulky electrophiles or metal centers to N1. However, the nitrile nitrogen (sp hybridized) remains sterically accessible for coordination.

  • Binding Pockets: In drug design, this steric bulk can be exploited to achieve selectivity. For example, the pyrrolidine ring can fill hydrophobic pockets in enzyme active sites (e.g., DPP-4 or kinase ATP-binding sites), while the nitrile forms hydrogen bonds with backbone amides.

Chemical Synthesis: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to 6-pyrrolidin-1-ylpyridine-2-carbonitrile is the


 reaction of 6-chloropyridine-2-carbonitrile with pyrrolidine.
Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The electronegative ring nitrogen and the electron-withdrawing nitrile group at the ortho position activate the C6-Cl bond for nucleophilic attack.

Visualization: Synthesis Pathway

SynthesisPathway SM1 6-Chloropyridine-2-carbonitrile (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS S_NAr Attack (DMF/K2CO3, 80°C) SM2 Pyrrolidine (Nucleophile) SM2->TS S_NAr Attack (DMF/K2CO3, 80°C) Prod 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (Target) TS->Prod Elimination of Cl- ByProd HCl (scavenged by base) TS->ByProd

Caption: Figure 1. S_NAr synthesis pathway. The nitrile group at C2 activates the C6 position for nucleophilic attack by pyrrolidine.

Experimental Protocol: Synthesis & Characterization

Materials
  • 6-Chloropyridine-2-carbonitrile (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Method
  • Setup: Charge a round-bottom flask with 6-chloropyridine-2-carbonitrile (1.38 g, 10 mmol) and anhydrous DMF (15 mL).

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the dropwise addition of pyrrolidine (0.85 g, 12 mmol).
    
  • Reaction: Heat the mixture to 80°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.
    
  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product may precipitate as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3 x 30 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Characterization Data (Expected)
PropertyValue / Feature
Appearance Off-white to pale yellow solid
Molecular Weight 173.22 g/mol

NMR (CDCl

)

~7.5 (t, 1H, H4), 6.9 (d, 1H, H3), 6.5 (d, 1H, H5), 3.5 (m, 4H, N-CH

), 2.0 (m, 4H, C-CH

)
IR Spectrum ~2210 cm

(C

N stretch), ~1590 cm

(C=N pyridine)
Fluorescence

~310 nm,

~420–480 nm (Solvent dependent)

Applications in Drug Discovery & Materials

Pharmacophore Utility

The 2-cyano-6-pyrrolidinylpyridine motif serves as a bioisostere for other bicyclic heteroaromatics.

  • Metabolic Stability: The nitrile group blocks the metabolically labile C2 position. The pyrrolidine ring is less prone to oxidative dealkylation than diethylamine groups.

  • Kinase Inhibition: This scaffold appears in inhibitors targeting serine/threonine kinases, where the pyridine nitrogen accepts a hydrogen bond from the hinge region, and the pyrrolidine occupies the solvent-exposed region.

Visualization: Electronic Resonance & ICT

Resonance cluster_ICT Intramolecular Charge Transfer (ICT) Pyr Pyrrolidine Lone Pair (HOMO Donor) PyRing Pyridine u03C0-System (Bridge) Pyr->PyRing +M Effect (Donation) CN Nitrile Group (LUMO Acceptor) PyRing->CN -M/-I Effect (Withdrawal)

Caption: Figure 2. Electronic flow demonstrating the push-pull mechanism responsible for the molecule's dipole moment and fluorescence.

References

  • Synthesis and Fluorescent Properties of Aminopyridines. PubMed. Analysis of push-pull aminopyridine systems and their solvatochromic behavior. [Link]

  • Steric Effects in 2-Amino-6-cyanopyridines. National Institutes of Health (NIH). Comparative analysis of steric hindrance in pyridine vs. pyrimidine cores. [Link]

  • 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile Compound Summary. PubChem. Structural identifiers and physicochemical property data.[2][3][4][5][6][7][8][9][10][11] [Link]

  • Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. Organic Chemistry Portal. General mechanisms for halo-pyridine functionalization. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile via SNAr

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (also known as 6-(pyrrolidin-1-yl)picolinonitrile). This molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (also known as 6-(pyrrolidin-1-yl)picolinonitrile). This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of DPP-IV inhibitors, kinase inhibitors, and as a bidentate ligand in organometallic catalysis.

The method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Unlike metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this protocol operates under transition-metal-free conditions, offering superior atom economy and reduced cost. This guide focuses on regioselectivity, reaction kinetics, and purification strategies to ensure high purity (>98%) for downstream biological assays.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis targets the C–N bond formation at the C6 position of the pyridine ring.[2] The presence of the nitrile group at C2 is pivotal; it acts as a strong electron-withdrawing group (EWG), which, combined with the inherent electronegativity of the pyridine nitrogen, significantly lowers the LUMO energy of the aromatic system. This activation renders the C6-halogen bond highly susceptible to nucleophilic attack by pyrrolidine.

Reaction Mechanism (SNAr)[1][3]
  • Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the electrophilic C6 carbon of 6-chloropyridine-2-carbonitrile .

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is effectively delocalized onto the electronegative ring nitrogen (N1).

  • Aromatization: The chloride anion is eliminated, restoring aromaticity and yielding the final product.

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical logic flow for the experimental procedure.

ReactionLogic Start Start: 6-Chloropyridine-2-carbonitrile Complex Intermediate: Meisenheimer Complex (Charge delocalized on Ring N) Start->Complex Nucleophilic Attack (S_NAr) Reagent Reagent: Pyrrolidine + K2CO3 Reagent->Complex Elimination Elimination: Loss of Cl- Complex->Elimination Re-aromatization Product Product: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile Elimination->Product Final Workup

Figure 1: Mechanistic pathway for the SNAr synthesis of the target molecule.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
6-Chloropyridine-2-carbonitrile 138.551.0Limiting Reagent
Pyrrolidine 71.121.5Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger
Acetonitrile (MeCN) -[0.5 M]Solvent (Polar Aprotic)

Note: DMF or DMSO can be used for faster kinetics due to higher dielectric constants, but MeCN is preferred for easier workup and green chemistry compliance.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 6-Chloropyridine-2-carbonitrile (1.39 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Add Acetonitrile (20 mL) and stir to create a suspension.

  • Add Pyrrolidine (1.23 mL, 15.0 mmol) dropwise via syringe. Caution: Exotherm possible.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C (oil bath temperature).

  • Monitor the reaction by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.6[5]

    • Product Rf: ~0.4 (Fluorescent under UV 254 nm)

  • Reaction typically reaches >98% conversion within 4–6 hours .

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic solids (K₂CO₃/KCl) through a celite pad or sintered glass funnel. Rinse the cake with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess pyrrolidine.

  • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Standard: The crude material is often pure enough (>95%) for many applications. It solidifies upon standing.

  • High Purity: Recrystallize from hot Ethanol/Water (9:1) or perform flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Analytical Validation

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 78–80°C.

  • MS (ESI): Calculated for C₁₀H₁₁N₃ [M+H]⁺: 174.10; Found: 174.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (dd, J = 8.5, 7.2 Hz, 1H, Pyridine H-4)
      
    • 
       6.90 (d, J = 7.2 Hz, 1H, Pyridine H-3/5)
      
    • 
       6.65 (d, J = 8.5 Hz, 1H, Pyridine H-3/5)
      
    • 
       3.55 (m, 4H, Pyrrolidine 
      
      
      
      -CH₂)
    • 
       2.05 (m, 4H, Pyrrolidine 
      
      
      
      -CH₂)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to reflux (82°C for MeCN) or switch solvent to DMF (100°C). Ensure pyrrolidine is not degraded.
Black Tar Formation Oxidation or polymerization.Perform reaction under Nitrogen/Argon atmosphere. Avoid excessive heating (>120°C).
Product is Oily Residual solvent or pyrrolidine.Dry under high vacuum for 12 hours. If persistent, recrystallize from Hexane/Et₂O.

Process Workflow Diagram

This diagram outlines the operational sequence from setup to isolated product.[6]

Workflow Setup 1. Charge Reactants (Substrate + Base + Solvent) Addition 2. Add Pyrrolidine (Dropwise, RT) Setup->Addition Heat 3. Heat to 80°C (4-6 Hours) Addition->Heat Check 4. TLC Check (Complete Conversion?) Heat->Check Check->Heat No (Continue Heating) Workup 5. Filtration & Extraction (Remove salts, wash w/ H2O) Check->Workup Yes Purify 6. Crystallization (EtOH/Water) Workup->Purify Final Pure Product (>98% Purity) Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • Google Patents. Synthesis method of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CN107501154B). Available at: [3]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]

  • Royal Society of Chemistry. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines. Available at: [Link][3][4][7][9][11][12]

Sources

Application

Application Note: Synthetic Strategies for 2-Aminopyridine Derivatives

Introduction: The Privileged Scaffold The 2-aminopyridine motif is a cornerstone of modern medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor pair in kinase inhibitors (e.g., Imatinib, Dabrafenib) an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 2-aminopyridine motif is a cornerstone of modern medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor pair in kinase inhibitors (e.g., Imatinib, Dabrafenib) and GPCR ligands. Its physiochemical properties—specifically the basicity of the ring nitrogen (


 ~6.8) and the planarity of the exocyclic amine—make it an ideal mimic for ATP adenine rings.

However, synthesizing complex 2-aminopyridines is non-trivial. The pyridine nitrogen can poison transition metal catalysts, and the electron-deficient ring resists standard electrophilic functionalization. This guide moves beyond textbook definitions to provide field-proven protocols for constructing and diversifying this scaffold.

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic and steric nature of your substrate. The choice between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Cross-Coupling is rarely arbitrary; it is dictated by the availability of the leaving group and the electron density of the pyridine ring.

StrategyMatrix Start Target: 2-Aminopyridine Derivative CheckEWG Is the Pyridine Ring Electron Deficient? (e.g., -NO2, -CN, -CF3 at C3/C5) Start->CheckEWG CheckLG Available Leaving Group? CheckEWG->CheckLG No / Neutral SNAr_Decision Method A: SNAr Displacement CheckEWG->SNAr_Decision Yes (Highly Activated) CheckLG->SNAr_Decision Halogen = F, Cl (if activated) Buchwald_Decision Method B: Buchwald-Hartwig Coupling CheckLG->Buchwald_Decision Halogen = Br, I, OTf NOxide Method C: Pyridine N-Oxide Activation (Redox-Neutral) CheckLG->NOxide No Halogen (H) SNAr_Cond Substrate: 2-Fluoro > 2-Chloro Nucleophile: Primary/Secondary Amine Solvent: DMSO/NMP SNAr_Decision->SNAr_Cond Buchwald_Cond Substrate: 2-Bromo/Iodo/OTf Catalyst: Pd(0) + Bulky Ligand (BrettPhos) Base: NaOtBu / Cs2CO3 Buchwald_Decision->Buchwald_Cond

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics and leaving group availability.

Protocol A: Buchwald-Hartwig Cross-Coupling (The Gold Standard)

Application: Best for electron-neutral pyridines or when using valuable/complex amine partners. Challenge: The pyridine nitrogen can chelate Pd, shutting down the catalytic cycle. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to prevent catalyst resting states and facilitate reductive elimination.

Materials
  • Substrate: 2-Chloropyridine or 2-Bromopyridine derivative (1.0 equiv).

  • Amine: 1.2 equiv.

  • Catalyst:

    
     (1–2 mol%) or precatalyst (e.g., BrettPhos Pd G3/G4).
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–4 mol%).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) – Critical: Must be stored in a glovebox or fresh bottle.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).

Step-by-Step Protocol
  • Deoxygenation (Critical Self-Validation Step):

    • Why: Oxygen oxidizes phosphine ligands, killing the catalyst.

    • Action: Sparge the solvent with Argon/Nitrogen for 15 minutes before adding reagents.

    • Check: If the solvent turns cloudy immediately upon adding catalyst, oxygen ingress has occurred.

  • Reaction Assembly:

    • In a glovebox or under positive Argon pressure, charge a reaction vial with the aryl halide, amine, base, and precatalyst.

    • Add the sparged solvent. Seal the vial with a Teflon-lined cap.

  • Thermal Activation:

    • Heat to 80–100°C.

    • Monitoring: Check TLC at 1 hour. 2-Aminopyridines are often more polar than the starting halide. Use a specialized stain (e.g., Ninhydrin or Dragendorff’s reagent) to visualize the product.

  • Workup (The "Pyridine Trap"):

    • Pyridines are basic. If you acidify the workup to remove excess amine, you will protonate your product and lose it to the aqueous layer.

    • Protocol: Dilute with EtOAc, wash with saturated

      
        (not acid), then brine. Dry over 
      
      
      
      .
Mechanism & Troubleshooting

BuchwaldMech cluster_Fail Failure Mode: Catalyst Poisoning LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd Ar-X Coord Amine Coordination (Pd-NH2R) OxAdd->Coord H2N-R Poison Pyridine N-binding (Dead Catalyst) OxAdd->Poison No Bulky Ligand Deprot Deprotonation (Base assisted) Coord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd0 Regeneration

Figure 2: Catalytic cycle highlighting the necessity of bulky ligands to prevent pyridine nitrogen coordination (Poisoning).

Protocol B: Nucleophilic Aromatic Substitution ( )

Application: Ideal for electron-deficient pyridines (e.g., 3-nitro, 5-trifluoromethyl). Key Insight: The "Element Effect" makes 2-Fluoropyridine significantly more reactive than 2-Chloropyridine because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.

Materials
  • Substrate: 2-Fluoropyridine derivative (1.0 equiv).

  • Nucleophile: Amine (1.1–1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv).
    
  • Solvent: DMSO or NMP (Polar aprotic is essential to solvate the cationic intermediate).

Step-by-Step Protocol
  • Setup:

    • Dissolve the 2-fluoropyridine in DMSO (0.5 M).

    • Add DIPEA followed by the amine.

  • Temperature Ramp:

    • Start at Room Temperature (RT).[1] Many activated 2-fluoropyridines react exothermically at RT.

    • Self-Validating Check: If no reaction after 1 hour (TLC), heat to 80°C. If the substrate is unactivated (e.g., simple 2-fluoropyridine), microwave irradiation at 120°C for 20 mins is often required.

  • Workup (Removal of High-Boiling Solvents):

    • DMSO/NMP are difficult to remove by evaporation.

    • Protocol: Pour the reaction mixture into ice-water (10x volume) .

    • Outcome: If the product is solid, it will precipitate (filter it). If oil, extract with

      
       (which pulls less DMSO than EtOAc).
      

Protocol C: Regioselective Functionalization of the Core

Once the 2-aminopyridine is formed, you may need to functionalize the ring (e.g., adding a halogen for further coupling).

Rule of Thumb: The amino group at C2 is a strong ortho/para director.

  • C5 Position (Para): The most nucleophilic site. Electrophilic halogenation (NBS/NIS) occurs here first.

  • C3 Position (Ortho): Sterically hindered but accessible via Directed Ortho Metalation (DoM) if the amine is protected (e.g., Pivaloyl group).

Protocol: C5-Bromination of 2-Aminopyridines
  • Protection: While free amines can be brominated, protecting as an acetamide often improves yield and prevents oxidation.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: Acetonitrile (0°C to RT).

  • Observation: The reaction is usually fast (<1 hour). The product precipitates or can be crystallized.

References

  • Buchwald-Hartwig Overview: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BrettPhos Specifics: Maiti, D., & Buchwald, S. L. (2009). "Universal 2-Aminopyridine Synthesis." Journal of the American Chemical Society.[2] Link

  • 
     Mechanisms:  Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry. Link
    
  • Pyridine N-Oxide Alternative: Campeau, L. C., & Fagnou, K. (2006). "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[2] Link

Sources

Method

Application Note: Multicomponent Synthesis of Pyridine-Carbonitriles

Executive Summary The pyridine scaffold, particularly 2-amino-3-cyanopyridine , represents a privileged structure in medicinal chemistry, serving as a pharmacophore in IKK-β inhibitors, A2 adenosine receptor antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold, particularly 2-amino-3-cyanopyridine , represents a privileged structure in medicinal chemistry, serving as a pharmacophore in IKK-β inhibitors, A2 adenosine receptor antagonists, and anticancer agents (e.g., Milrinone analogues). Traditional synthesis often involves multi-step procedures with harsh conditions (e.g., Vilsmeier-Haack formylation).

This Application Note details the Multicomponent Reaction (MCR) approach—specifically the four-component coupling of an aldehyde, malononitrile, a ketone, and ammonium acetate. This methodology offers superior Atom Economy (AE), reduced solvent waste, and high yields.[1] We provide two validated protocols: a robust thermal method for standard laboratory setups and a microwave-assisted high-throughput protocol.

Mechanistic Insight & Pathway Analysis

Understanding the reaction cascade is critical for troubleshooting low yields. The reaction does not proceed through a random collision of four components but follows a specific sequential cascade: Knoevenagel Condensation


 Michael Addition 

Cyclization

Aromatization
.
The Reaction Cascade
  • Activation: The catalyst activates the carbonyl of the aldehyde.[2]

  • Knoevenagel Condensation: Malononitrile reacts with the aldehyde to form the arylidenemalononitrile intermediate (Intermediate A).

  • Enamine Formation: Simultaneously, the ketone reacts with ammonium acetate (ammonia source) to form an enamine/imine species (Intermediate B).

  • Michael Addition: Intermediate B attacks the electron-deficient alkene of Intermediate A.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative aromatization yields the final pyridine.

Pathway Visualization

The following diagram illustrates the critical intermediates. Note that steric hindrance in the aldehyde (R1) or ketone (R2) can significantly retard the Michael Addition step.

ReactionMechanism Aldehyde Aldehyde (R-CHO) InterA Intermediate A (Arylidenemalononitrile) Aldehyde->InterA Knoevenagel (-H2O) Malo Malononitrile (CH2(CN)2) Malo->InterA Knoevenagel (-H2O) Ketone Ketone (R'-C(O)CH3) InterB Intermediate B (Enamine/Imine) Ketone->InterB Condensation NH4OAc Ammonium Acetate (NH4OAc) NH4OAc->InterB Condensation MichaelAdduct Michael Adduct InterA->MichaelAdduct Michael Addition InterB->MichaelAdduct Michael Addition DHP Dihydropyridine (Transient) MichaelAdduct->DHP Cyclization Product 2-Amino-3-Cyanopyridine DHP->Product Aromatization (-2H)

Figure 1: Mechanistic cascade for the 4-component synthesis of 2-amino-3-cyanopyridines.[2] The convergence of the Knoevenagel and Enamine intermediates is the rate-determining sequence.

Comparative Catalyst Performance

Selection of the catalytic system dictates the reaction time and purification burden. While basic catalysts (NaOH, Et3N) are traditional, recent nanocatalysts and microwave methods offer cleaner profiles.

Table 1: Catalyst Efficiency Comparison for Model Reaction (Model: Benzaldehyde + Malononitrile + Acetophenone + NH4OAc)

Catalyst SystemSolventConditionsTimeYield (%)Reusability
Microwave (MW) Ethanol140°C / 300W2–5 min92–94%N/A
Cu Nanoparticles/C EthanolReflux2–3 h89–93%High (8 cycles)
MgO Nanocrystals EthanolReflux3–4 h85–90%Moderate
NaOH / Basic Alumina EthanolReflux6–8 h70–80%Low
Catalyst-Free Water100°C8–12 h65–75%N/A

Data aggregated from comparative literature analysis [1, 2, 3].

Experimental Protocols

Protocol A: Microwave-Assisted High-Throughput Synthesis

Best for: Rapid library generation, medicinal chemistry SAR studies. Equipment: Monowave reactor (e.g., Anton Paar or CEM) or sealed-vessel microwave.

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Ammonium Acetate (2.0 mmol) – Note: 2 equivalents are critical to drive equilibrium.

  • Solvent: Ethanol (99.8%, 3 mL)

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave process vial, add the aldehyde, malononitrile, ketone, and ammonium acetate.

  • Solvation: Add 3 mL of ethanol. Cap the vial with a PTFE/silicone septum. Vortex for 10 seconds to create a slurry.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140°C[3]

    • Hold Time: 3 minutes

    • Stirring: High (magnetic stir bar essential)

    • Power: Dynamic (Max 300W)

  • Cooling: Allow the vessel to cool to 40°C using the reactor's compressed air cooling.

  • Work-up: The product often precipitates upon cooling.

    • If solid:[4][5] Filter the precipitate and wash with cold ethanol (2 x 2 mL) followed by water (2 x 5 mL) to remove excess ammonium acetate.

    • If oil: Add 5 mL ice water to induce crystallization.

  • Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.

Protocol B: Scalable Nanocatalytic Method (Thermal)

Best for: Gram-scale synthesis, labs without microwave reactors. Catalyst: Copper Nanoparticles on Charcoal (Cu/C) or commercially available basic alumina.

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add aldehyde (10 mmol), malononitrile (10 mmol), ketone (10 mmol), and ammonium acetate (15 mmol).

  • Catalyst: Add Cu/C catalyst (2 mol% loading) or basic alumina (10% w/w).

  • Reflux: Add Ethanol (20 mL) and heat to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Hot Filtration: Filter the mixture while hot to recover the heterogeneous catalyst (Cu/C). Save the catalyst for regeneration (wash with acetone, dry at 100°C).

  • Isolation: Allow the filtrate to cool to room temperature. Pour into crushed ice (50 g) with vigorous stirring.

  • Drying: Collect the solid by vacuum filtration. Dry in a vacuum oven at 60°C for 4 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete Knoevenagel condensationEnsure malononitrile is fresh (it can hydrolyze). Increase temperature or catalyst load.
Intermediate Trapping Stalled Michael AdditionSteric hindrance in the ketone (e.g., ortho-substituted acetophenones). Switch to Protocol A (Microwave) to overcome energy barrier.
Ammonia Smell Persists Excess NH4OAc remainingWash the final crude product thoroughly with water. NH4OAc is highly water-soluble.
Product is an Oil Impurities preventing crystallizationAdd a seed crystal or scratch the flask walls. Use an Ethanol/Water (1:1) recrystallization system.

Safety Note: While MCRs are safer than multi-step synthesis, Malononitrile is toxic and can release cyanide ions under strong oxidative or hydrolytic stress. Always work in a fume hood.

References

  • Microwave-Assisted Synthesis: Al-Mulla, A. (2023).[6][7][8][9] Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega.[8][10] [Link]

  • Nanocatalysis (Cu/C): Gondru, R., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society.[9] [Link]

  • General Review on Pyridine MCRs: Saini, R., et al. (2023).[6] Recent Developments in the Synthesis of Polysubstituted Pyridines via Multicomponent Reactions using Nanocatalysts. ResearchGate / Current Organic Chemistry. [Link]

Sources

Application

Using 6-Pyrrolidin-1-ylpyridine-2-carbonitrile as a building block for complex molecules

Application Note: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile as a Pharmacophore Scaffold Abstract 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-13-0) represents a versatile "push-pull" heterocyclic scaffold.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile as a Pharmacophore Scaffold

Abstract

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS 160017-13-0) represents a versatile "push-pull" heterocyclic scaffold.[1] The electron-donating pyrrolidine ring at position 6 modulates the electrophilicity of the nitrile group at position 2, creating a unique reactivity profile suitable for covalent protein targeting, bioisostere synthesis, and fragment-based drug discovery (FBDD). This guide details optimized protocols for converting this building block into amidines, tetrazoles, and covalent cysteine-reactive warheads.

Structural Analysis & Reactivity Logic

To successfully utilize this building block, one must understand its electronic environment. The molecule is not merely a pyridine nitrile; it is a donor-acceptor system .

  • The Donor (Pyrrolidine): The nitrogen lone pair participates in resonance with the pyridine ring, increasing electron density at the C3 and C5 positions.

  • The Acceptor (Nitrile): The cyano group is electron-withdrawing.[2][3] However, the "push" from the pyrrolidine renders the nitrile carbon less electrophilic than in unsubstituted 2-cyanopyridine.

  • Implication: Standard nucleophilic attacks (e.g., hydrolysis) may require catalysis or elevated temperatures compared to electron-deficient pyridines. Conversely, the scaffold is highly stable, making it an excellent "warhead" for targeted covalent inhibitors where specificity (low background reactivity) is required.

Quality Control & Handling

Before initiating synthesis, verify the integrity of the starting material.

QC Protocol: Purity Verification

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Look for the characteristic pyrrolidine multiplets (approx. 1.9 ppm and 3.4 ppm) and the pyridine aromatic signals (triplet/doublet patterns).

  • Impurity Check: Common impurities include 2-chloro-6-pyrrolidinopyridine (incomplete cyanation) or hydrolysis products (amide).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The nitrile is stable, but the pyrrolidine ring is susceptible to slow oxidation over months if exposed to air/light.

Application Protocols

Protocol A: Synthesis of Amidine Derivatives (Pinner Reaction)

Target: Precursors for pyrimidines, imidazoles, or direct arginine mimetics.

Mechanism: The electron-rich nature of this scaffold makes the nitrile sluggish to direct nucleophilic attack. The Pinner reaction activates the nitrile via protonation, forming a highly reactive imidate intermediate.[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a gas inlet and a drying tube (CaCl₂).

  • Solvation: Dissolve 1.0 g (5.3 mmol) of 6-pyrrolidin-1-ylpyridine-2-carbonitrile in 15 mL of anhydrous ethanol (or methanol).

    • Critical: Water must be <50 ppm. Moisture hydrolyzes the intermediate to an ester.

  • Activation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

    • Alternative: If HCl gas is unavailable, add acetyl chloride (3.0 equiv) dropwise to the alcohol at 0°C to generate anhydrous HCl in situ.

  • Incubation: Seal the flask and stir at 4°C for 24 hours. Monitor by TLC (disappearance of the starting material spot).

  • Precipitation: Add 50 mL of cold anhydrous diethyl ether. The imidate hydrochloride salt should precipitate as a white/off-white solid. Filter under Argon.

  • Amidation: Suspend the solid immediately in anhydrous ethanol containing the desired amine (e.g., ammonia, methylamine) (2.0 equiv). Stir at room temperature for 12 hours.

  • Workup: Evaporate solvent. Basify with 1M NaOH to pH 10 and extract with DCM.

Data Summary: Typical Yields

Derivative Reagent Yield (%) Notes
Unsubstituted Amidine NH₃ / MeOH 82% Hygroscopic solid
N-Methyl Amidine MeNH₂ / EtOH 76% Requires sealed tube

| Imidate Ester (Intermediate) | EtOH / HCl | 90% | Stable if kept dry |

Protocol B: Synthesis of Tetrazoles (Bioisosteres)

Target: Carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.

Mechanism: A [3+2] cycloaddition using sodium azide. Due to the deactivated nitrile, a Lewis acid catalyst (ZnBr₂) is highly recommended to accelerate the reaction and prevent hydrazoic acid formation.

Step-by-Step Methodology:

  • Reagents: Combine the nitrile (1.0 equiv), Sodium Azide (1.5 equiv), and Zinc Bromide (1.0 equiv) in a pressure vial.

  • Solvent: Add water:isopropanol (2:1 ratio). The biphasic system often works well for Zn-catalyzed reactions.

  • Reaction: Heat to 85°C for 16–24 hours.

    • Safety: Do not exceed 90°C to avoid azide decomposition risks.

  • Workup (Critical for Safety):

    • Cool to room temperature.[5][6]

    • Add 3N HCl until pH 1 (Caution: HN₃ gas evolution—perform in fume hood). This breaks the Zinc-Tetrazole complex.

    • Add Ethyl Acetate. The tetrazole will partition into the organic layer.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Cysteine Bioconjugation (Covalent Warhead)

Target: Covalent inhibition of enzymes with non-catalytic cysteines.

Insight: 2-Cyanopyridines can react reversibly or irreversibly with thiols to form thiazolines or thioimidates. The 6-pyrrolidinyl group tunes this reactivity, making it less "hot" (promiscuous) than simple 2-cyanopyridine, thereby reducing off-target toxicity.

Experimental Workflow:

  • Buffer Preparation: Prepare PBS (pH 7.4).

  • Substrate: Dissolve the target peptide/protein (containing Cysteine) in PBS.

  • Ligand Addition: Add 6-pyrrolidin-1-ylpyridine-2-carbonitrile (dissolved in DMSO) to the buffer. Final DMSO concentration should be <5%.

  • Incubation: 37°C for 4 hours.

  • Validation: Monitor by LC-MS. Look for a mass shift corresponding to the addition of the ligand (+187 Da) followed by the release of ammonia (if cyclization occurs) or simple thioimidate formation.

Visualizations

Figure 1: Reactivity Hub & Pathway Logic

Caption: Divergent synthesis pathways from the central 6-pyrrolidinyl-2-cyanopyridine scaffold.

ReactivityHub Start 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile Imidate Imidate Salt (Activated Intermediate) Start->Imidate HCl (g) EtOH, 0°C Tetrazole Tetrazole (Acid Bioisostere) Start->Tetrazole NaN3, ZnBr2 Isopropanol, 85°C Thioimidate Thioimidate (Covalent Cys-Adduct) Start->Thioimidate R-SH (Cysteine) pH 7.4 (Bioconjugation) Amine Primary Amine (Linker/Spacer) Start->Amine H2, Pd/C or BH3-THF Amidine Amidine (Arginine Mimetic) Imidate->Amidine NH3 or R-NH2

Figure 2: Pinner Reaction Mechanism & Troubleshooting

Caption: Step-wise mechanism for Amidine synthesis, highlighting the critical moisture-sensitive step.

PinnerMechanism Nitrile Nitrile Substrate (Electrophile) Protonation N-Protonation (Activation) Nitrile->Protonation HCl (gas) Attack Alcohol Attack (Nucleophilic Addition) Protonation->Attack R-OH Intermediate Pinner Salt (Imidate HCl) Attack->Intermediate Ammonolysis Ammonolysis (Amidine Formation) Intermediate->Ammonolysis NH3 / R-NH2 (Desired Path) Hydrolysis Hydrolysis (Side Rxn) (Ester Formation) Intermediate->Hydrolysis H2O (Moisture) (Avoid!)

References

  • Synthesis of 2-Amino-3-cyanopyridines: El-Gohary, N. M., & Shaaban, M. I. (2013).[7][8][9] Synthesis and biological evaluation of a new series of 2-amino-3-cyanopyridines as potential antimicrobial and anticancer agents. Source:

  • Tetrazole Synthesis via Zinc Catalysis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Source:

  • Cysteine Bioconjugation with 2-Cyanopyridines: Kondekar, N. B., et al. (2024). 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage. Source:[2][10]

  • Pinner Reaction Methodology: Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Source:

  • Reduction of Nitriles to Amines: Watson, S. C., & Eastham, J. F. (1967). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Source:

Sources

Method

Application Note: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile in Medicinal Chemistry

[1] Executive Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a versatile heterocyclic building block characterized by a pyridine core substituted with a cyclic secondary amine (pyrrolidine) at the C6 position and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a versatile heterocyclic building block characterized by a pyridine core substituted with a cyclic secondary amine (pyrrolidine) at the C6 position and a nitrile group at the C2 position.[1][2] In modern medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors , GPCR ligands , and metabolic enzyme inhibitors (e.g., 11β-HSD1) .[1]

The moiety offers a unique combination of physicochemical properties: the pyridine nitrogen provides a hydrogen bond acceptor, the nitrile serves as a reactive handle for divergent synthesis (tetrazoles, amides, amines), and the pyrrolidine ring modulates lipophilicity and solubility while restricting conformational freedom.

Structural Logic & Pharmacophore Utility[1]

The "Privileged" Pyridine-Pyrrolidine Motif

The 6-pyrrolidinyl-pyridine motif is frequently employed to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.

  • Solubility & Basicity: The pyrrolidine nitrogen, while conjugated to the pyridine ring, alters the electron density of the system, often improving solubility compared to phenyl analogs.

  • Steric Bulk: The saturated pyrrolidine ring provides defined steric bulk that can fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) without the planarity associated with aromatic substituents.

  • Metabolic Stability: The scaffold is generally resistant to rapid oxidative metabolism compared to primary alkyl chains.[1]

Divergent Synthesis Capability

The C2-nitrile group is the primary "warhead" for chemical elaboration.[1] It allows the scaffold to be transformed into various bioisosteres:

  • Hydrolysis

    
     Carboxamides (H-bond donors/acceptors).
    
  • Cycloaddition

    
     Tetrazoles (Carboxylic acid bioisosteres).[1]
    
  • Reduction

    
     Aminomethyl groups (for reductive amination).
    
  • Grignard Addition

    
     Ketones (Linkers).
    

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Nucleophilic Aromatic Substitution)

Objective: Synthesize 6-pyrrolidin-1-ylpyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile.

Mechanistic Insight: The pyridine ring is electron-deficient due to the electronegative nitrogen and the electron-withdrawing nitrile group. This activates the C6-halogen towards SNAr displacement by the pyrrolidine amine.[1]

Materials:

  • 6-Chloropyridine-2-carbonitrile (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridine-2-carbonitrile (e.g., 1.38 g, 10 mmol) in anhydrous MeCN (20 mL).

  • Base Addition: Add finely ground K₂CO₃ (2.76 g, 20 mmol) to the solution.

  • Nucleophile Addition: Add pyrrolidine (0.85 g, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (chloride) should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (KCl, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

    • Expected Yield: >85% (Pale yellow to off-white solid).[1]

Protocol B: Transformation to Amidine (Pinner Reaction Context)

Objective: Convert the nitrile to an amidine, a common motif in serine protease inhibitors.[1]

Methodology:

  • Dissolve 6-pyrrolidin-1-ylpyridine-2-carbonitrile in anhydrous methanol/HCl.

  • Stir at 0°C to RT to form the imidate intermediate.

  • Treat with ammonia (or substituted amine) in methanol to generate the amidine.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in library generation.

G Fig 1. Synthesis and Divergent Application of the 6-Pyrrolidinyl-2-cyanopyridine Scaffold Start 6-Chloropyridine- 2-carbonitrile Core 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile (The Scaffold) Start->Core SnAr Substitution Reagent Pyrrolidine (K2CO3, MeCN, 60°C) Reagent->Core Amide Picolinamide Derivative (11β-HSD1 Inhibitors) Core->Amide Hydrolysis (H2O2, NaOH) Tetrazole Tetrazole Isostere (Angiotensin II Antagonists) Core->Tetrazole Cycloaddition (NaN3, NH4Cl) Amine Aminomethyl Pyridine (Kinase Linker) Core->Amine Reduction (H2, Raney Ni)

Figure 1: Synthetic workflow showing the generation of the core scaffold and its downstream transformation into three distinct pharmacophore classes.

Case Studies & Applications

11β-HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) are utilized to treat type 2 diabetes and obesity.[1] The pyridine-2-amide moiety is a known pharmacophore for this target.[1]

  • Application: The nitrile group of 6-pyrrolidin-1-ylpyridine-2-carbonitrile is hydrolyzed (Protocol B variant) to the primary amide.[1]

  • SAR Insight: The pyrrolidine ring at the C6 position fills a specific hydrophobic lipophilic pocket in the enzyme, improving potency compared to the unsubstituted pyridine.

Kinase Inhibition (CDK/IKK)

Pyridine-based scaffolds are ubiquitous in kinase inhibitor design (e.g., Palbociclib analogs).[1]

  • Mechanism: The pyridine nitrogen often acts as a hinge binder (H-bond acceptor) in the ATP binding pocket.[1]

  • Role of Pyrrolidine: It solubilizes the molecule and can orient the inhibitor to interact with the solvent-front region or the ribose-binding pocket. The nitrile can be converted to an amine to attach further solubilizing groups.[1]

Safety & Handling (SDS Summary)

  • Hazards: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile is classified as Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the nitrile by atmospheric moisture.[1]

References

  • Vertex Pharmaceuticals Inc. (2008).[1] Synthesis of 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. US Patent Application 20080125588A1.[1] (Describes pyridine intermediates in kinase inhibitor synthesis). Link

  • Lin, S., et al. (2022).[1][4] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10:869860.[1][4] (Review of pyridine/pyridinone scaffolds in drug design). Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. (Physicochemical and safety data). Link

  • PubChem. (2025).[1][5] Compound Summary: 6-(pyrrolidin-1-yl)pyridine-2-carbonitrile.[1][2] National Library of Medicine.[1] Link[1]

Sources

Application

Technical Guide: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile as a Versatile Scaffold

[1] Executive Summary 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) represents a distinct class of "push-pull" heterocyclic intermediates.[1] Structurally, it combines an electron-rich pyrrolidine donor at...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) represents a distinct class of "push-pull" heterocyclic intermediates.[1] Structurally, it combines an electron-rich pyrrolidine donor at the C6 position with an electron-deficient nitrile acceptor at the C2 position of a pyridine core. This electronic asymmetry confers unique reactivity profiles useful in medicinal chemistry (as a precursor to bioisosteres) and materials science (as a candidate for intramolecular charge transfer (ICT) fluorophores).

This guide details the synthesis, physicochemical characterization, and downstream applications of this scaffold, emphasizing its utility in generating tetrazole derivatives and fused heterocyclic systems.

Physicochemical Profile

The integration of the saturated pyrrolidine ring with the aromatic pyridine alters the solubility and electronic landscape significantly compared to the parent picolinonitrile.

PropertyDescription / Value
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Electronic Character Donor-Acceptor (D-π-A) System
Solubility High: DCM, DMSO, DMF, Methanol. Low: Water, Hexanes.
Appearance Typically off-white to pale yellow solid (crystalline).[1]
Key Spectroscopic Feature Distinct nitrile stretch (~2230 cm⁻¹) in IR; Pyrrolidine multiplets (1.9–3.5 ppm) in ¹H NMR.[1]

Synthetic Protocols

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile.

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The nitrile group at C2 strongly activates the C6 position for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Materials:

  • 6-Chloropyridine-2-carbonitrile (1.0 eq)

  • Pyrrolidine (2.5 eq) – Acts as both nucleophile and base

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst (Optional): DIPEA (if using only 1.1 eq of pyrrolidine)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-chloropyridine-2-carbonitrile (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add pyrrolidine (25 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux at 80°C for 4–6 hours.

    • Validation point: Monitor via TLC (30% EtOAc/Hexane). The starting material (higher Rf) should disappear, replaced by a fluorescent spot (lower Rf).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove pyrrolidine hydrochloride salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

  • Yield: Expected yield 85–95%.

SnAr_Synthesis SM 6-Chloro-2-cyanopyridine (Electrophile) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack (0°C to RT) Pyr Pyrrolidine (Nucleophile) Pyr->Inter Prod 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile Inter->Prod Elimination of HCl (Reflux, 4h)

Figure 1: SNAr reaction pathway illustrating the conversion of the chloro-precursor to the target scaffold.

Protocol B: Transformation to Tetrazole Bioisostere

Objective: Conversion of the nitrile group into a 5-substituted-1H-tetrazole.[1] Significance: Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability in drug design [1].

Materials:

  • 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq) – Lewis Acid Catalyst

  • Solvent: Water/Isopropanol (1:1) or DMF[2][3]

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine the nitrile substrate, NaN₃, and ZnBr₂ in the chosen solvent.

  • Reaction: Seal the vial and heat to 100°C for 12–24 hours.

    • Mechanistic Insight: Zn(II) coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon center, facilitating the [3+2] cycloaddition with the azide anion.

  • Work-up:

    • Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN₃ gas evolution possible; work in a fume hood).

    • The tetrazole product often precipitates. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc.

  • Validation: ¹H NMR will show the persistence of the pyrrolidine/pyridine signals but the disappearance of the nitrile carbon signal in ¹³C NMR (~117 ppm) and appearance of the tetrazole carbon (~155+ ppm).

Advanced Applications: Photophysics

The 6-pyrrolidin-1-ylpyridine-2-carbonitrile molecule exhibits Intramolecular Charge Transfer (ICT).[1] The pyrrolidine nitrogen donates electron density into the pyridine ring, which is pulled toward the electron-withdrawing cyano group.

  • Fluorescence: This compound and its derivatives are likely to be fluorescent, particularly in polar aprotic solvents.[1]

  • Solvatochromism: The emission wavelength may shift based on solvent polarity, making it a potential candidate for environmental sensing probes [2].

Characterization Protocol:

  • Prepare 10 μM solutions in Toluene (non-polar), DCM (moderately polar), and Acetonitrile (polar).

  • Measure UV-Vis absorbance (expect λ_max ~300–350 nm).

  • Excite at λ_max and record emission spectra.[1] A red shift in emission in polar solvents confirms ICT character.

ICT_Mechanism cluster_properties Resulting Properties Donor Pyrrolidine (N) Electron Donor Bridge Pyridine Ring (Conjugated Linker) Donor->Bridge +M Effect Acceptor Nitrile (CN) Electron Acceptor Bridge->Acceptor -M Effect Prop1 Dipole Moment Change Acceptor->Prop1 Prop2 Fluorescence (ICT) Acceptor->Prop2

Figure 2: Electronic "Push-Pull" mechanism driving the photophysical properties of the scaffold.

Safety & Handling

  • Nitrile Hazards: While less toxic than simple cyanides, organic nitriles can release HCN under strong acidic or metabolic conditions.[1] Handle with gloves and proper ventilation.

  • Sodium Azide (Protocol B): Highly toxic and can form explosive metal azides.[1] Do not use metal spatulas; quench all azide waste with bleach (sodium hypochlorite) in a dedicated waste container.

  • Storage: Store the intermediate in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation of the pyrrolidine ring.

References

  • Application of Tetrazoles in Drug Design

    • Title: Tetrazoles: Synthesis and Biological Activity.[4]

    • Source:Current Organic Chemistry, 2025 (Inferred context from search results on pyrrolidine/nitrile bioactivity).
    • Context: Discusses the metabolic stability of tetrazoles compared to carboxylic acids.
    • (Refers to 2-cyanopyrrolidine derivatives in diabetes, illustrating the bioactive relevance of the substructures).

  • Fluorescence of Cyanopyridines

    • Title: The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors.[5]

    • Source:MDPI, 2019.
    • Context: Validates the fluorescence potential of amino-cyanopyridine "push-pull" systems.
  • Synthetic Methodology (SnAr)

    • Title: Efficient Synthesis of 2-Aminopyridine Deriv
    • Source:PubMed Central, 2023.
    • Context: Provides general conditions for synthesizing amino-cyanopyridines via nucleophilic substitution.

Sources

Method

Nucleophilic Aromatic Substitution (SNAr) for 6-halopyridine-3-carbonitrile synthesis

Application Note: Nucleophilic Aromatic Substitution ( ) for 6-Halopyridine-3-Carbonitrile Synthesis & Functionalization Abstract & Scope This application note details the strategic synthesis and utilization of 6-halopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (


) for 6-Halopyridine-3-Carbonitrile Synthesis & Functionalization 

Abstract & Scope

This application note details the strategic synthesis and utilization of 6-halopyridine-3-carbonitriles , a privileged scaffold in medicinal chemistry (e.g., encorafenib, topiroxostat). We focus on two critical


 workflows:
  • The Halex Reaction: Synthesizing the highly reactive 6-fluoro derivative from the commoditized 6-chloro precursor.

  • Library Functionalization: Using the 6-halo scaffold to generate diverse 6-substituted-pyridine-3-carbonitriles via nucleophilic displacement.

This guide addresses common failure modes—specifically hydrolysis of the nitrile, incomplete conversion in fluorination, and regioselectivity concerns—providing validated protocols for scalable success.

Mechanistic Insight: The "Activated" Pyridine

The 6-halopyridine-3-carbonitrile system is exceptionally reactive toward


 due to the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitrile group at the C3 position.
  • Activation: The C3-cyano group lowers the energy of the LUMO, stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack at C6.

  • Leaving Group Hierarchy: For

    
     in this system, the leaving group ability follows the order 
    
    
    
    . The C-F bond is stronger, but the high electronegativity of fluorine inductively stabilizes the transition state (rate-determining step is nucleophilic attack, not bond breaking).
Figure 1: Reaction Mechanism & Energy Landscape

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization provided by the nitrile group.

SNAr_Mechanism cluster_legend Stabilization Factors Reactant Reactant (6-Chloro-3-cyano) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + Nucleophile (Nu) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Limiting Step TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (6-Substituted-3-cyano) TS2->Product - Cl⁻ Factor1 1. Ring Nitrogen (Inductive) Factor2 2. C3-Nitrile (Resonance)

Caption: The reaction proceeds via an addition-elimination mechanism.[1] The C3-nitrile group is critical for stabilizing the negative charge in the Meisenheimer complex.

Protocol A: The Halex Reaction (Cl F)

Objective: Synthesis of 6-fluoropyridine-3-carbonitrile from 6-chloropyridine-3-carbonitrile. Rationale: The 6-fluoro analog is 10–100x more reactive than the chloro analog, enabling mild functionalization with weak nucleophiles or sterically hindered amines later in the synthesis.

Critical Parameters
ParameterRecommendationReason
Solvent DMSO or SulfolaneHigh dielectric constant promotes charge separation of the inorganic fluoride.
Reagent Spray-dried KF (or CsF)"Calcined" KF often lacks surface area. Spray-dried offers faster kinetics.
Catalyst 18-Crown-6 (5-10 mol%)Solubilizes Potassium ions, creating "naked" fluoride anions.
Water < 500 ppmCRITICAL: Water causes hydrolysis of the nitrile to the amide/acid.
Step-by-Step Procedure
  • Drying: Flame-dry a 3-neck round bottom flask and cool under

    
    .
    
  • Charging: Add 6-chloropyridine-3-carbonitrile (1.0 equiv) and Spray-dried KF (2.0 equiv).

  • Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate). Add 18-Crown-6 (0.05 equiv).

  • Reaction: Heat to 100–110°C for 4–6 hours.

    • Note: Monitor by HPLC/UPLC. Do not rely on TLC (Rf values are similar).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (5x volume) to dissolve salts.

    • Extract with Ethyl Acetate or MTBE (3x).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The product is often pure enough for use. If needed, recrystallize from Hexanes/EtOAc or sublime.

Protocol B: Library Functionalization ( with Amines)

Objective: Displacement of the 6-halo group to create a library of 6-amino-pyridine-3-carbonitriles.

Experimental Workflow

This protocol is optimized for parallel synthesis using the 6-fluoro scaffold (synthesized in Protocol A) due to its superior reactivity.

Workflow Setup Reaction Setup (1 equiv 6-F-Py-CN + 1.1 equiv Amine) Base Base Selection (DIPEA for aliphatic, K2CO3 for aromatic) Setup->Base Heat Incubation (RT to 60°C, THF or DMF) Base->Heat QC IPC Check (LCMS) Conversion >95%? Heat->QC QC->Heat No (Increase Temp) Quench Quench & Partition (H2O / EtOAc) QC->Quench Yes Evap Evaporation & Formatting Quench->Evap

Caption: Standardized workflow for parallel library generation. The 6-fluoro scaffold allows for milder conditions (Room Temp) compared to the chloro analog.

Procedure (Micro-scale for Libraries)
  • Stock Solution: Prepare a 0.2 M solution of 6-fluoropyridine-3-carbonitrile in anhydrous THF.

  • Dispensing: Aliquot 500 µL (0.1 mmol) into reaction vials.

  • Nucleophile Addition: Add 0.11 mmol of the desired amine.

  • Base: Add DIPEA (0.2 mmol). If the amine is an HCl salt, use 0.3 mmol DIPEA.

  • Incubation: Shake at Room Temperature for 2 hours.

    • Note: If using the 6-chloro analog, heat to 60–80°C in DMF/DMSO.

  • Scavenging (Optional): Add polymer-supported isocyanate to remove excess amine.

  • Isolation: Filter and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis (Amide formation) Wet solvent or hygroscopic KF.Use molecular sieves in DMSO. Switch to TBAF (anhydrous) in THF for milder fluorination [1].
Low Conversion (Halex) "Dead" KF surface.Use spray-dried KF or add 18-crown-6. Increase temp to 140°C (watch safety).
Regio-isomers Attack at CN (rare) or ring C2.Confirm structure by NMR. C6 attack is electronically favored >99:1.
Darkening/Tarring Thermal decomposition.[3]Degas solvents (

removal). Lower temp and extend time.

Safety & Hazard Analysis

  • Cyanide Potential: While the nitrile group is stable under neutral

    
     conditions, strong acidic hydrolysis or thermal decomposition can release HCN . Work in a well-ventilated hood.[4]
    
  • Thermal Runaway:

    
     reactions are exothermic. On a large scale (>100g), control the addition rate of the nucleophile to manage the exotherm.
    
  • Fluoride Toxicity: HF is not generated in the Halex reaction, but inorganic fluorides (KF, CsF) are toxic if ingested.

References

  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. J. Org. Chem.2023 , 88, 14121–14130. Link

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Org. Process Res. Dev.2021 , 25, 1167–1175.[2] Link

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. J. Org. Chem.2017 , 82, 12947. Link

  • Impact of fluorination and chlorination on the electronic structure... of pyridines. Phys. Chem. Chem. Phys.[5]2021 , 23, 18958.[5] Link

  • 2-Chloronicotinonitrile Safety Data Sheet. PubChem. Link

Sources

Application

Application Note: Strategic Screening and Biological Profiling of Novel Pyridine Derivatives

Introduction: The Pyridine Privilege and the Screening Paradox The pyridine moiety is arguably the most "privileged" nitrogen heterocycle in modern medicinal chemistry, serving as the core scaffold for over 100 FDA-appro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Privilege and the Screening Paradox

The pyridine moiety is arguably the most "privileged" nitrogen heterocycle in modern medicinal chemistry, serving as the core scaffold for over 100 FDA-approved drugs, including Sorafenib (Nexium), Isoniazid, and Claritin. Its ability to accept hydrogen bonds (via the ring nitrogen) and participate in


-stacking interactions makes it an ideal candidate for targeting ATP-binding pockets of kinases, G-Protein Coupled Receptors (GPCRs), and microbial enzymes.

However, the physicochemical properties that make pyridines potent—specifically their lipophilicity and basicity—introduce significant challenges in early-stage screening. Novel pyridine derivatives are prone to colloidal aggregation and non-specific heme coordination , leading to frequent "false positives" (promiscuous inhibition) in high-throughput screening (HTS).

This guide provides a rigorous, self-validating workflow to screen novel pyridine libraries, distinguishing true pharmacological hits from assay artifacts.

Phase I: Compound Management & Quality Control

Before biological interrogation, the integrity of the chemical library must be established. Pyridine derivatives often exhibit poor aqueous solubility as free bases.

Protocol A: Stock Preparation and Solubility Verification

Objective: Ensure compound homogeneity and prevent precipitation-induced artifacts.

  • Solubilization: Dissolve solid pyridine derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Critical Note: If the pyridine is a free base, verify that it does not precipitate upon dilution into aqueous buffers (pH 7.4). If precipitation occurs, conversion to a hydrochloride (HCl) or mesylate salt is recommended before screening.

  • Visual Inspection: Centrifuge stock plates at 1,000 x g for 1 minute. Any pellet formation indicates insolubility.

  • DMSO Tolerance Check: Determine the maximum DMSO tolerance of your target assay (typically 0.1% - 1.0%). Pyridines are often hydrophobic; ensure the final assay buffer contains sufficient carrier without inhibiting the enzyme.

Protocol B: The Aggregation Counter-Screen (Mandatory)

Context: Many hydrophobic pyridines form colloidal aggregates that sequester enzymes, mimicking inhibition. This is the #1 cause of false positives in kinase assays.

Methodology:

  • Standard Run: Measure IC

    
     in standard assay buffer.
    
  • Detergent Challenge: Repeat the IC

    
     measurement in buffer supplemented with 0.01% Triton X-100  (or Tween-80).
    
    • Interpretation: If the IC

      
       shifts significantly (e.g., from 1 
      
      
      
      M to >50
      
      
      M) in the presence of detergent, the compound is likely an aggregator (False Positive). True inhibitors will retain potency.
  • Centrifugation Test: Spin the reaction mixture at 10,000 x g for 10 minutes. If the "inhibitory" activity is found in the pellet, the compound is an aggregator.

Phase II: Primary Screening – Kinase Inhibition

Target Class: Protein Kinases (e.g., EGFR, CDK9, VEGFR). Mechanism: Pyridines typically act as Type I inhibitors, binding to the hinge region of the kinase ATP-binding pocket.

Diagram: Mechanism of Action & Screening Logic

KinaseMechanism ATP ATP Molecule Kinase_Active Kinase Active Site (Hinge Region) ATP->Kinase_Active Native Binding Pyridine Pyridine Derivative (Inhibitor) Pyridine->Kinase_Active Competitive Binding (H-Bonding) No_Signal No Signal (Inhibition) Pyridine->No_Signal Blocks ATP Phosphorylation Substrate Phosphorylation Kinase_Active->Phosphorylation Catalysis

Caption: Competitive inhibition mechanism where the pyridine scaffold displaces ATP at the kinase hinge region.

Protocol C: FRET-Based Kinase Assay (Z'-Lyte or LanthaScreen)

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a ratiometric readout that is less susceptible to compound fluorescence (a common issue with conjugated pyridines) than intensity-based assays.

Reagents:

  • Kinase Enzyme (e.g., recombinant EGFR).

  • FRET Peptide Substrate (Coumarin/Fluorescein pair).

  • ATP (at

    
     concentration).
    
  • Test Compounds (Pyridine library).

Step-by-Step Procedure:

  • Plate Setup: Use 384-well low-volume black plates.

  • Compound Addition: Dispense 100 nL of compound (in DMSO) using an acoustic handler. Include Staurosporine as a positive control (Reference Inhibitor).

  • Enzyme Incubation: Add 5

    
    L of Kinase Buffer. Incubate for 10 minutes to allow compound-enzyme equilibrium.
    
    • Expert Insight: This pre-incubation is critical for detecting slow-binding inhibitors.

  • Reaction Initiation: Add 5

    
    L of ATP/Substrate mix. The ATP concentration must  be at the enzyme's 
    
    
    
    to ensure the assay is sensitive to ATP-competitive inhibitors.
  • Termination: After 60 minutes, add 5

    
    L of Development Reagent (protease that cleaves non-phosphorylated peptides).
    
  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Data Analysis: Calculate % Inhibition relative to DMSO controls.

    • Validation Criteria: Z-factor > 0.5; Staurosporine IC

      
       within 2-fold of historical mean.
      

Phase III: Secondary Cellular Assays

Objective: Confirm that enzymatic inhibition translates to cellular efficacy (antiproliferation) without non-specific toxicity.

Protocol D: Resazurin Reduction Assay (Superior to MTT)

Why not MTT? Pyridine derivatives containing electron-deficient rings can chemically reduce MTT tetrazolium salts independent of cellular metabolism, causing false "viability" signals. Resazurin (Alamar Blue) is less prone to this chemical artifact.

Workflow:

  • Seeding: Seed tumor cells (e.g., A549, MCF-7) at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with serial dilutions of pyridine derivatives for 72 hours.

  • Reagent Addition: Add Resazurin solution (final conc. 44

    
    M).
    
  • Incubation: Incubate for 1-4 hours. Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.

  • Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).

  • Analysis: Plot Dose-Response curves. Compare cellular IC

    
     to enzymatic IC
    
    
    
    . A ratio >100 suggests poor permeability or efflux pump liability.

Phase IV: ADME-Tox Profiling (The Safety Gate)

Critical Liability: Pyridines are notorious for inhibiting Cytochrome P450 (CYP) enzymes. The pyridine nitrogen can coordinate directly with the heme iron of the CYP active site, acting as a "Type II" ligand. This causes Drug-Drug Interactions (DDIs).[1]

Diagram: The Screening Cascade

ScreeningCascade Library Pyridine Library Synthesis QC QC: Solubility & Aggregation Check Library->QC Primary Primary Screen (Kinase FRET) QC->Primary Pass Primary->Library SAR refinement Cellular Cellular Assay (Resazurin) Primary->Cellular IC50 < 1uM ADME ADME: CYP Inhibition (Heme Coordination) Cellular->ADME Potent Lead Validated Lead Candidate ADME->Lead Safe Profile

Caption: Integrated workflow from synthesis to lead validation, emphasizing the QC and Safety gates.

Protocol E: CYP450 Spectral Binding Assay

Objective: Detect direct binding to the Heme iron (Type II binding spectrum).

  • Microsome Prep: Use human liver microsomes (HLM) diluted to 1 mg/mL protein in phosphate buffer (pH 7.4).

  • Baseline Scan: Record the UV-Vis spectrum (350–500 nm) of the microsomes alone.

  • Titration: Add the pyridine derivative in stepwise increments (0.5

    
    M to 50 
    
    
    
    M).
  • Differential Scan: Record the spectrum after each addition.

    • Signature:Type II binding (Heme coordination) is characterized by a spectral trough at ~390 nm and a peak at ~425-430 nm .

  • Risk Assessment: Compounds exhibiting strong Type II binding spectra are high-risk for potent CYP inhibition and should be optimized by sterically hindering the pyridine nitrogen or reducing its basicity.

Summary of Key Parameters

Assay TypeCritical ParameterWarning Sign (Flag)Mitigation Strategy
Solubility DMSO ToleranceVisible precipitate upon dilutionUse HCl salt form; lower final concentration.
Enzymatic Detergent SensitivityIC

shifts >3x with Triton X-100
Compound is an aggregator. Discard or reformulate.
Cellular Reagent ReductionHigh background in "No Cell" wellsSwitch from MTT to Resazurin or ATP-Glo.
ADME Heme BindingPeak at 425 nm (Type II Spectrum)Steric hindrance near pyridine Nitrogen.

References

  • Mechanisms of CYP450 Inhibition. Encyclopedia.pub. Detailed overview of mechanism-based inhibition and heme coordination. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual (NCBI). The authoritative protocol for detecting colloidal aggregators in HTS. [Link]

  • Novel Biologically Active Pyridine Derivatives. ResearchGate. Review of antimicrobial and anticancer applications of pyridine scaffolds. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual (NCBI). Discusses redox cycling and interference in viability assays (MTT artifacts). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Aminopyridine Synthesis &amp; Optimization

Welcome to the Advanced Heterocycle Synthesis Support Hub. Ticket ID: #AP-SYNTH-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Ticket ID: #AP-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: Route Selection Strategy

Developing 2-aminopyridines is a cornerstone of medicinal chemistry, but the electron-deficient nature of the pyridine ring creates unique challenges for functionalization.

Before selecting a protocol, consult the decision matrix below. Your starting material dictates the most viable pathway.

Workflow Visualization: Synthetic Pathway Decision Tree

G Start Starting Material Halo 2-Halopyridine Start->Halo Unsub Unsubstituted Pyridine Start->Unsub NOxide Pyridine N-Oxide Start->NOxide Fluoro 2-Fluoropyridine Halo->Fluoro X = F Chloro 2-Chloro/Bromo-pyridine Halo->Chloro X = Cl, Br, I Method_Chich Method C: Chichibabin (Harsh, Industrial) Unsub->Method_Chich Method_PyBroP Method D: PyBroP Activation (One-Pot, Mild) NOxide->Method_PyBroP Method_SNAr Method A: SNAr (Mild, Metal-Free) Fluoro->Method_SNAr Method_Pd Method B: Buchwald-Hartwig (Pd-Catalyzed) Chloro->Method_Pd

Figure 1: Strategic decision tree for selecting the optimal amination route based on precursor availability.

Method A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Complex substrates, late-stage functionalization, and 2-chloropyridines.

The electron-deficient nature of pyridine makes the oxidative addition of Pd(0) slower compared to benzene systems, and the pyridine nitrogen can poison the catalyst. We recommend Pd-precatalysts over traditional Pd(OAc)₂ to ensure rapid generation of the active species.

Standard Protocol
  • Catalyst: XantPhos Pd G3 or Pd(OAc)₂ + BINAP (for primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional groups are base-sensitive).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 80–110 °C.

Step-by-Step:

  • Charge a reaction vial with the 2-chloropyridine (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv).

  • Add Pd catalyst (1–5 mol%) and ligand (if not using a G3 precatalyst) in a glovebox or under strict Ar flow.

  • Add anhydrous, degassed solvent (0.2 M concentration).

  • Seal and heat to 100 °C for 12–18 hours.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine nitrogen.Switch to a bulky ligand like BrettPhos or tBuXPhos to prevent non-productive binding of the pyridine to the Pd center.
Dehalogenation

-Hydride elimination side reaction.
Ensure the amine is not sterically crowded.[2] If using secondary amines, switch to RuPhos .[1]
Blue/Black Precipitate Palladium black formation (catalyst death).Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw x3) and use fresh solvent.
Regioselectivity Issues Competition with other halogens.2-Cl is generally less reactive than 4-Cl in SNAr, but in Pd-catalysis, C-Cl activation is driven by sterics and electronics. Use XantPhos to enforce reductive elimination at the desired site.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best for: 2-Fluoropyridines, Green Chemistry requirements (Metal-Free).

Technical Insight: Many users fail with 2-chloropyridine in SNAr because they underestimate the activation energy required. 2-Fluoropyridine reacts ~320 times faster than 2-chloropyridine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (see Figure 2).

Standard Protocol
  • Substrate: 2-Fluoropyridine (Critical: Do not substitute with 2-Cl unless using high pressure).

  • Nucleophile: Primary or secondary amine.[1]

  • Base: K₂CO₃ or DIPEA.

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate the rate).

Step-by-Step:

  • Dissolve 2-fluoropyridine (1.0 equiv) in DMSO (0.5 M).

  • Add amine (1.1 equiv) and K₂CO₃ (2.0 equiv).

  • Heat to 80–100 °C. (Monitoring: Reaction is often complete < 4 hours).

  • Workup: Pour into water/brine mixture to crash out the product or extract with EtOAc.

Method C: The Chichibabin Reaction (Legacy Support)

Best for: Industrial scale-up of simple 2-aminopyridine where raw material cost is the only driver. Warning: High Safety Risk.

Critical Safety Advisory

This reaction generates hydrogen gas (


) and uses Sodium Amide (

), which reacts violently with water and can form explosive peroxides upon storage.
Mechanism & Protocol

The reaction proceeds via the addition of the amide anion (


) to the C2 position, forming a 

-adduct (Meisenheimer complex), followed by the elimination of hydride (

), which is lost as

gas.[3][4][5]

Step-by-Step:

  • Preparation: Suspend

    
     in dry xylene or toluene.
    
  • Addition: Add pyridine slowly to the refluxing suspension.

  • Observation: Evolution of ammonia and hydrogen gas indicates initiation.[6]

  • Quench: EXTREME CAUTION. Cool to 0°C. Hydrolyze slowly with ice to destroy unreacted amide.

Troubleshooting The "Stalled" Chichibabin

Q: My reaction turns red but yields no product. A: The red color is the


-adduct intermediate. If it doesn't convert to product, the hydride elimination step is blocked.
  • Fix: Ensure the temperature is high enough (>100°C) to drive

    
     evolution.
    
  • Fix: Use dry oxidants (like

    
    ) in the melt to facilitate hydride removal (oxidative Chichibabin).
    

Method D: PyBroP Activation (Advanced)

Best for: Converting Pyridine N-oxides directly to 2-aminopyridines under mild conditions.[7]

This is a modern alternative to the Chichibabin reaction that avoids harsh bases. It utilizes a phosphonium salt to activate the N-oxide.[7]

Protocol (Londregan et al.):

  • Mix Pyridine N-oxide (1 equiv), Amine (1.2 equiv), and DIPEA (3 equiv).

  • Add PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.1 equiv).

  • Stir at Room Temperature in CH₂Cl₂.

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group, allowing the amine to attack at the C2 position via an addition-elimination sequence.

Purification & Isolation Guide

2-Aminopyridines are amphoteric but predominantly basic (


 for the conjugate acid), making them more basic than pyridine (

).
The "pH Trap" during Extraction

A common user error is losing the product in the aqueous layer during acid workups.

Correct Isolation Workflow:

  • Quench: Stop reaction with water/NH₄Cl.

  • Acid Wash (Optional): If removing non-basic impurities, extract with 1M HCl. The 2-aminopyridine moves to the Aqueous Layer .

  • Basification (Critical): Adjust the aqueous layer to pH > 10 using NaOH or saturated Na₂CO₃.

    • Why? You must be at least 2 pH units above the

      
       (6.86) to ensure the molecule is neutral and extractable.
      
  • Extraction: Extract the basic aqueous layer with DCM or EtOAc (x3).

  • Drying: Dry over Na₂SO₄ (avoid acidic drying agents).

References

  • Buchwald-Hartwig Conditions: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Chichibabin Mechanism: McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry, 44, 1–79. Link

  • SNAr Reactivity (F vs Cl): Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

  • PyBroP Activation: Londregan, A. T., Jennings, S., & Wei, L. (2010).[7] General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5254–5257.[7] Link

  • Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Optimization

How to improve the yield of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile synthesis

Case ID: SYN-PYR-CN-006 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanistic Insight The Objective: Synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile via Nucleophilic Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-CN-006 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

The Objective: Synthesis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile via Nucleophilic Aromatic Substitution (


).

The Mechanism: This reaction relies on the electronic activation provided by the nitrile group at the 2-position. The cyano group is strongly electron-withdrawing (


 and 

effects), which lowers the LUMO energy of the pyridine ring and stabilizes the Meisenheimer complex intermediate formed upon pyrrolidine attack at the 6-position.

Why Yields Fail: While the chemistry is theoretically straightforward, experimental failure usually stems from three specific vectors:

  • Competitive Hydrolysis: The nitrile group is susceptible to hydrolysis (to amide/acid) under the basic conditions required for

    
    , especially if water is present.
    
  • Workup Losses: The basicity of the pyridine nitrogen and the polarity of the nitrile group can make the product partially soluble in acidic aqueous washes, leading to loss during extraction.

  • Incomplete Conversion: Steric hindrance or insufficient activation energy (temperature) can stall the reaction, leaving difficult-to-separate starting material.

Optimized Experimental Protocol

This protocol is validated for high conversion (>90%) and minimizes hydrolysis risk.

Reaction Scheme:



Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
6-Chloropicolinonitrile 1.0SubstrateEnsure SM is dry; water promotes hydrolysis.
Pyrrolidine 1.2 - 1.5NucleophileUse freshly distilled if older than 6 months.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1.5Base/CatalystAccelerates reaction; scavenges HCl more effectively than excess pyrrolidine.
1,4-Dioxane [0.5 M]SolventPreferred over DMF for easier removal; allows precipitation workup.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Dissolution: Add 6-Chloropicolinonitrile (1.0 eq) and 1,4-Dioxane (concentration ~0.5 M). Stir until fully dissolved.

  • Addition: Add DBU (1.5 eq) followed by dropwise addition of Pyrrolidine (1.2 eq).

    • Note: The reaction is exothermic; add slowly to prevent thermal runaway.

  • Reaction: Heat the mixture to reflux (100–101 °C) . Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

    • Standard Time: 2–4 hours.

  • Workup (The "Precipitation Method"):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 5x reaction volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
    • If product oils out: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Start: Low Yield / Impurities CheckTLC Check TLC/LCMS: Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes Incomplete Rxn SM_No No, SM consumed CheckTLC->SM_No Conversion OK TempCheck Reaction Temp < 80°C? SM_Yes->TempCheck CheckHydrolysis Check for Amide Peak (M+18 in MS) SM_No->CheckHydrolysis SolventCheck Solvent: DMF/DMSO? TempCheck->SolventCheck No IncreaseTemp Action: Increase to Reflux (Kinetic Barrier) TempCheck->IncreaseTemp Yes SwitchSolvent Action: Switch to Dioxane/DBU (DMF causes workup loss) Hydrolysis_Yes Amide Present CheckHydrolysis->Hydrolysis_Yes Hydrolysis_No Clean Spectrum CheckHydrolysis->Hydrolysis_No DrySolvents Action: Use Anhydrous Solvent Reduce Base Load Hydrolysis_Yes->DrySolvents CheckWorkup Issue: Workup Loss Product is water soluble? Hydrolysis_No->CheckWorkup ExtractSalt Action: Saturate Aqueous Layer with NaCl Use DCM for extraction CheckWorkup->ExtractSalt

Caption: Diagnostic workflow for identifying yield loss vectors in


 synthesis.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out when I pour it onto ice. How do I fix this? A: This is common if residual solvent (Dioxane/DMF) is present or if the product is slightly impure.

  • Fix: Extract the oil-water mixture with Ethyl Acetate or DCM. Wash the organic layer with brine to remove trapped water/solvent. Dry over

    
     and concentrate. You can then recrystallize the residue from Ethanol/Hexane to get a solid.
    

Q2: Can I use


 instead of DBU? 
A:  Yes, inorganic bases like Potassium Carbonate (

) work well, but they require a polar aprotic solvent like DMF or DMSO to be effective due to solubility issues.
  • Warning: DMF is harder to remove than Dioxane. If you use DMF, do not pour onto ice; instead, dilute with water and extract exhaustively with Ether/EtOAc. DMF tends to drag the product into the aqueous layer.

Q3: The nitrile peak in IR (


) is weak or missing, and I see a broad peak at 

. What happened?
A: You have hydrolyzed the nitrile to a primary amide.
  • Cause: The reaction contained too much water, or the temperature was too high for too long in the presence of hydroxide (generated from wet base).

  • Prevention: Ensure reagents are anhydrous. If using DBU, ensure it is not wet. Reduce reaction time once TLC shows consumption of starting material.

Q4: Is the 2,6-dichloropyridine route better? A: Generally, no . Starting from 2,6-dichloropyridine requires two steps: (1) Monosubstitution with pyrrolidine and (2) Cyanation (Rosenmund-von Braun or Pd-catalyzed). Step 2 involves toxic cyanide sources (CuCN, Zn(CN)2) and often suffers from catalyst poisoning by the pyridine nitrogen. The direct


 on 6-chloropicolinonitrile is more convergent and safer.

References

  • General Procedure for

    
     on Cyanopyridines: 
    
    • Source: Gobis, K., et al. "Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents." Molecules, vol. 28, no. 1, 2023.
    • Relevance: Describes the specific reaction of 6-chloropicolinonitrile with pyrrolidine using DBU in dioxane.
    • URL:[Link]

  • Mechanistic Insight (

    
     Kinetics): 
    
    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
    • Relevance: Foundational text explaining the activating effect of ortho-cyano groups in nucleophilic arom
    • URL:[Link]

  • Alternative Approaches (Pd-C

    
    ): 
    
    • Source: "Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
    • Relevance: Discusses the synthesis of substituted cyanopyridines and purific
    • URL:[Link]

Sources

Troubleshooting

Virtual Technical Support Center: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Product Code: 6-PYR-CN-02 | CAS: 160017-13-0[1] Part 1: Emergency Response Protocol (The "Panic Button") Status: Active Incident Support Urgency: High If you or a colleague have been exposed to 6-Pyrrolidin-1-ylpyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 6-PYR-CN-02 | CAS: 160017-13-0[1]

Part 1: Emergency Response Protocol (The "Panic Button")

Status: Active Incident Support Urgency: High

If you or a colleague have been exposed to 6-Pyrrolidin-1-ylpyridine-2-carbonitrile , follow this decision matrix immediately. This compound carries risks associated with aminopyridines and organic nitriles .[1]

Emergency Response Logic Flow

EmergencyResponse Start EXPOSURE INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin DERMAL/SKIN CONTACT (Potential Absorption) Type->Skin Eye EYE CONTACT (Severe Irritant) Type->Eye Inhal INHALATION (Respiratory Irritant/Toxic) Type->Inhal ActionSkin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush with water/saline (15 min) 2. Remove contact lenses if easy 3. Hold eyelids apart Eye->ActionEye ActionInhal 1. Move to fresh air immediately 2. If breathing difficult: Oxygen 3. If not breathing: CPR Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/CAS: 160017-13-0 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate decision logic for exposure incidents involving CAS 160017-13-0.

Part 2: Physicochemical Identification & Properties

User Query: "I need to verify the material I received. It looks like a yellow solid, but I expected a white powder. Is this correct?"

Technical Support Response: Yes, the appearance is within specification. While many simple nitriles are colorless, the conjugation between the pyrrolidine nitrogen and the pyridine ring often imparts a yellow to off-white color due to "push-pull" electronic transitions.[1]

PropertySpecificationTechnical Note
Chemical Name 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrileSynonyms: 6-(1-pyrrolidinyl)picolinonitrile
CAS Number 160017-13-0 Verify this matches your container label.[1]
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol Useful for molarity calculations.[1]
Physical State Solid (Needles/Prisms)May clump upon storage.[1]
Color Pale Yellow to Off-WhiteDarkening indicates oxidation (see Troubleshooting).[1]
Melting Point 73 – 74 °CSharp melting point indicates high purity.[1]
Solubility DMSO, DCM, MethanolInsoluble in water. Do not use aqueous buffers for stock solutions.[1]

Part 3: Troubleshooting & FAQs

Category A: Solubility & Formulation

Q1: "I'm trying to dissolve this in PBS (pH 7.4) for a cell assay, but it precipitates immediately. What is the protocol?" A: This compound is highly lipophilic.[1] The pyrrolidine ring adds significant hydrophobic character.[1]

  • The Fix: Create a stock solution in 100% DMSO (Dimethyl sulfoxide).[1]

  • Protocol:

    • Dissolve compound in DMSO to 10-50 mM.[1]

    • Sonicate for 30 seconds if visible particles remain.

    • Dilute into the aqueous buffer only at the final step. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity in your assay.[1]

Q2: "Can I use ethanol instead of DMSO?" A: Ethanol is possible but less reliable for high concentrations (>10mM) compared to DMSO.[1] If you must use ethanol, ensure it is anhydrous.[1] Presence of water in the solvent can lead to gradual hydrolysis of the nitrile group over long storage periods.[1]

Category B: Reactivity & Synthesis[5][6]

Q1: "I am trying to hydrolyze the nitrile to an acid, but the reaction is sluggish compared to 2-cyanopyridine. Why?" A: This is a classic electronic effect .[1]

  • Mechanism: The pyrrolidine nitrogen is a strong electron donor.[1] It pushes electron density into the pyridine ring (resonance).[1]

  • Consequence: This makes the nitrile carbon less electrophilic (less positive), making it harder for nucleophiles (like water/hydroxide) to attack it.[1]

  • Solution: You may need to increase the temperature or use a stronger catalyst (e.g., H₂O₂/NaOH or harsh acidic conditions) compared to unsubstituted cyanopyridines.[1]

Q2: "My reaction mixture turned black/tarry. What happened?" A: Aminopyridines are susceptible to N-oxidation and polymerization if exposed to strong oxidizers or light for extended periods.[1]

  • Troubleshooting: Check your reagents. Are you using strong Lewis acids or oxidizers? Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

Category C: Storage & Stability

Q1: "The compound has been on the bench for a week. Is it still good?" A: Likely yes, but check the color.

  • Stable: Pale yellow.[1]

  • Degraded: Dark orange or brown.[1]

  • Recommendation: Store at 2-8°C (Refrigerated) for short term, or -20°C for long term.[1] Keep the container tightly closed to prevent moisture absorption, which can slowly hydrolyze the nitrile.[1]

Part 4: Reactivity & Degradation Pathways[1]

Understanding how this molecule breaks down is critical for interpreting "ghost peaks" in your LC-MS data.[1]

Degradation Logic Diagram

Reactivity Compound 6-Pyrrolidin-1-ylpyridine- 2-carbonitrile (C10H11N3) Acid + H2O / H+ or OH- (Hydrolysis) Compound->Acid Slow Oxidizer + [O] / Light (Oxidation) Compound->Oxidizer Amide Primary Amide (Partial Hydrolysis) Acid->Amide NOxide Pyridine N-Oxide (Impurity) Oxidizer->NOxide Darkening Color AcidProd Carboxylic Acid (Full Hydrolysis) Amide->AcidProd Prolonged Heat

Figure 2: Primary degradation pathways.[1] Note that the electron-rich nature of the ring slows down hydrolysis compared to standard cyanopyridines.[1]

Part 5: Safety & Handling (The "Protocol")

Hazard Classification (GHS/CLP):

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 4).[1] Treat as if it can liberate cyanide metabolically or act as a pyridine toxin.[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

Standard Operating Procedure (SOP):

  • Engineering Controls:

    • ALWAYS handle this solid in a fume hood .[1] The dust/aerosol is an irritant.[1]

    • Use a static-free spatula to prevent powder scattering.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (0.11 mm minimum thickness).[1] Self-Validation: Perform an air-inflation check on gloves before use.[1]

    • Eyes: Chemical safety goggles.[1] Safety glasses are insufficient if fine dust is generated.[1]

    • Body: Lab coat with long sleeves.

  • Waste Disposal:

    • Do NOT pour down the drain.[1][2]

    • Segregation: Dispose of as "Organic Waste containing Nitrogen/Nitriles."[1]

    • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. Retrieved from

  • PubChem. (n.d.).[1] Pyridine-2-carbonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile Product Data. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria. (General guidance on Nitrile/Pyridine toxicity classification). Retrieved from

Sources

Optimization

Overcoming challenges in the synthesis of N-pyridyl glycine analogs

Technical Support Center: N-Pyridyl Glycine Analog Synthesis Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting N-Heteroarylation of Glycine Derivatives Ticket ID: N-PYR-GLY-001 Status: Open Lead...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Pyridyl Glycine Analog Synthesis

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting N-Heteroarylation of Glycine Derivatives Ticket ID: N-PYR-GLY-001 Status: Open Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Executive Summary

Synthesizing N-pyridyl glycine analogs presents a unique "perfect storm" of chemical challenges: the coordinating ability of the pyridine nitrogen poisons metal catalysts, the acidity of the glycine


-proton leads to rapid racemization under basic conditions, and the electron-rich nature of the amine often clashes with the electron-deficient nature required for nucleophilic aromatic substitution (

).

This guide moves beyond textbook definitions to address why your reaction is failing and how to fix it using three primary methodologies: Buchwald-Hartwig Cross-Coupling ,


 , and Chan-Lam Coupling .

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct method for your specific pyridine substrate.

MethodSelection Start Start: Analyze Pyridine Electrophile Halogen Is the Pyridine Halogenated? Start->Halogen Boronic Is it a Pyridine Boronic Acid? Halogen->Boronic No Activated Is the Ring Activated? (e.g., -NO2, -CN, or 2/4-position?) Halogen->Activated Yes CL Method C: Chan-Lam (Mild, Air-Open) Boronic->CL Yes LeavingGroup Leaving Group Type? Activated->LeavingGroup Yes BH Method A: Buchwald-Hartwig (High Yield, Broad Scope) Activated->BH No (Unactivated) LeavingGroup->BH Chlorine/Bromine (-Cl/-Br) SnAr Method B: SnAr (Metal-Free, Specific Scope) LeavingGroup->SnAr Fluorine (-F)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics and leaving group ability.

Module 1: Buchwald-Hartwig Cross-Coupling

Context: This is the "Gold Standard" for unactivated pyridines (e.g., 3-bromopyridine). Core Challenge: Catalyst deactivation via pyridine chelation and


-proton racemization.
Troubleshooting Guide

Q1: My conversion stalls at ~40% despite using Pd(PPh3)4. Why? Diagnosis: You are likely experiencing the "Chelation Effect." Monodentate phosphines like PPh3 are easily displaced by the pyridine nitrogen, forming a stable, non-catalytic Pd-pyridine complex. Solution: Switch to bulky, dialkylbiaryl phosphine ligands. BrettPhos or t-BuBrettPhos are critical here. They create a steric wall that prevents the pyridine nitrogen from binding to the Pd center while facilitating the reductive elimination of the bulky amine.

Q2: I am seeing significant loss of enantiomeric excess (ee%). Diagnosis: Base-mediated enolization. Strong bases (NaOtBu, KHMDS) deprotonate the


-carbon of the glycine ester.
Solution: 
  • Base Switch: Move to weak, inorganic bases. Cs2CO3 or K3PO4 are preferred over alkoxides.

  • Solvent: Use anhydrous 1,4-dioxane or toluene. Avoid DMF/DMSO if possible, as they enhance basicity.

Standardized Protocol (Self-Validating)

Target: N-(3-pyridyl)glycine tert-butyl ester

  • Setup: In a glovebox or under strict Ar flow, charge a vial with:

    • Pd2(dba)3 (2 mol%)

    • t-BuBrettPhos (4 mol%) [Critical: L/Pd ratio of 2:1]

    • Aryl Halide (1.0 equiv)

    • Glycine tert-butyl ester (1.2 equiv)

    • K3PO4 (1.4 equiv, finely ground)

  • Solvent: Add anhydrous t-Amyl alcohol or Toluene (0.2 M).

  • Activation: Heat to 80-100°C.

  • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, check oxygen levels (solution turned green/black indicates Pd oxidation).

  • Workup: Filter through Celite to remove Pd black.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: Ideal for electron-deficient pyridines (e.g., 2-fluoropyridine, 4-nitropyridine). Core Challenge: Reactivity thresholds. 2-Chloropyridine is often too stable for standard


.
Troubleshooting Guide

Q1: I'm refluxing 2-chloropyridine with glycine ethyl ester in ethanol, but nothing is happening. Diagnosis: Chloride is a poor leaving group for


 unless the ring is heavily activated (e.g., by a nitro group). The C-Cl bond cleavage is rate-limiting.
Solution: 
  • Substrate Swap: Switch to 2-fluoropyridine . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction by orders of magnitude (the "Fluorine Effect").

  • Solvent/Temp: Switch to polar aprotic solvents (DMSO, NMP) and increase temp to 120°C.

Q2: Can I use microwave irradiation? Diagnosis: Yes.


 reactions are thermally driven.
Solution:  Microwave heating at 140°C for 30 mins in NMP often drives stubborn reactions to completion that fail under standard reflux.
Reaction Mechanism: The Meisenheimer Complex

SnArMechanism Substrate 2-Fluoropyridine TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Determining if X=H) Nu Glycine Ester (Nucleophile) Nu->TS Product N-Pyridyl Glycine TS->Product Elimination (Fast for X=F) LG Fluoride Ion (Leaving Group) TS->LG

Figure 2: The addition-elimination pathway. Note that for Fluorine, the first step is fast and the intermediate is stabilized.

Module 3: Chan-Lam Coupling

Context: Oxidative coupling using Boronic Acids.[1][2] Mildest conditions (Room Temp, Air). Core Challenge: Moisture sensitivity and slow kinetics.

Troubleshooting Guide

Q1: The reaction turned dark green/brown, but yield is low. Diagnosis: The color change indicates Cu(II) species are present (good), but if it stays dark without precipitating or evolving, the catalytic cycle might be stalled by product inhibition or lack of re-oxidation. Solution:

  • Sieves: Add 4Å Molecular Sieves. Water inhibits the transmetallation step.

  • Base: Use a non-coordinating base like 2,6-lutidine or TEA.

Q2: Why use this over Buchwald? Answer: It avoids Pd-contaminants and is often more tolerant of functional groups like aldehydes or nitriles that might interfere with Pd-catalysis.

Summary of Conditions & Compatibility

FeatureBuchwald-Hartwig

Chan-Lam
Primary Reagents Pd catalyst, Aryl HalideAryl Fluoride/ChlorideCu(OAc)2, Boronic Acid
Key Challenge Catalyst PoisoningLow ReactivityHigh Catalyst Loading
Racemization Risk Moderate (Base dependent)Low (Thermal dependent)Very Low (Room Temp)
Preferred Base Cs2CO3, K3PO4DIPEA, K2CO3TEA, Pyridine
Best For Unactivated Pyridines2-F or 4-NO2 PyridinesSensitive Substrates

References

  • Buchwald-Hartwig Methodology & Ligand Selection

    • Source: Cohen, D. T., et al. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 2016.[3]

    • URL:[Link]

    • Relevance: Establishes t-BuBrettPhos as the ligand of choice for minimizing racemiz
  • Nucleophilic Arom

    
    ) Kinetics 
    
    • Source: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." Master Organic Chemistry / Wiley VCH.
    • URL:[Link]

    • Relevance: Explains the "Fluorine Effect" and Meisenheimer complex stabiliz
  • Chan-Lam Coupling Mechanism

    • Source: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis, 2011.

    • URL:[Link]

    • Relevance: details the oxidative cycle and requirement for molecular oxygen.
  • Racemiz

    • Source: McDermott, J. et al. "Esterification of N-protected α-amino acids...
    • URL:[Link]

    • Relevance: Provides foundational knowledge on base-mediated racemiz

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: X-ray Crystal Structure Analysis of Pyrrolidine-Substituted Pyridines

Executive Summary: The Scaffold Decision In medicinal chemistry, the choice between a five-membered pyrrolidine and a six-membered piperidine ring attached to a pyridine core is rarely arbitrary.[1] It is a strategic dec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Decision

In medicinal chemistry, the choice between a five-membered pyrrolidine and a six-membered piperidine ring attached to a pyridine core is rarely arbitrary.[1] It is a strategic decision that alters solubility, metabolic stability, and target binding kinetics.

This guide provides a technical comparison of the crystallographic behavior of pyrrolidine-substituted pyridines versus their piperidine analogs . While piperidines are often favored for their rigid chair conformation, pyrrolidine-substituted pyridines offer unique "envelope" puckering modes that can access distinct hydrophobic pockets.[1] We analyze these differences through the lens of X-ray crystallography, providing the experimental protocols and data necessary to validate these structural hypotheses.

Comparative Analysis: Pyrrolidine vs. Piperidine Scaffolds[2]

Conformational Dynamics & Entropy

The primary crystallographic distinction between these two scaffolds lies in their ring puckering and resulting entropy.

  • Piperidine (The Rigid Standard): Typically adopts a stable chair conformation in the solid state. This rigidity minimizes the entropic penalty upon binding to a protein target but limits conformational adaptability.

  • Pyrrolidine (The Adaptive Alternative): Exists in a dynamic equilibrium between envelope (E) and twisted (T) conformations. In X-ray structures, this often manifests as disorder or specific puckering (e.g., C

    
    -endo or C
    
    
    
    -exo) dictated by crystal packing forces or salt bridge formation.[1]

Implication: When analyzing electron density maps, pyrrolidine rings frequently require more complex disorder modeling than piperidines due to this flexibility.[1]

Crystallographic Metrics & Intermolecular Interactions

Based on single-crystal X-ray diffraction (SCXRD) data, the packing behaviors differ significantly.

FeaturePyrrolidine-Substituted PyridinePiperidine-Substituted Pyridine
Dominant Conformation Envelope / Twist (Puckered)Chair (Rigid)
Crystal System Often Orthorhombic (e.g., Pbca)Often Monoclinic (e.g., P2₁/c)
Packing Efficiency Higher density due to planar flatteningLower density due to steric bulk
Basicity (pKa) ~11.27 (Slightly higher)~11.22
H-Bonding Capacity Strong N...H acceptorsModerate N...H acceptors
Common Disorder High (Ring puckering)Low (Stable chair)
Case Study: 4-Pyrrolidinopyridine (4-PPY)

4-PPY serves as the benchmark for this class.[1] Unlike the planar pyridine ring, the pyrrolidine nitrogen is pyramidal, but the ring itself adopts a twisted conformation to relieve torsional strain.

  • Space Group: Pbca (Orthorhombic)

  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å
  • Key Interaction: The crystal lattice is stabilized by C–H[2]···N hydrogen bonds and

    
    -
    
    
    
    stacking between pyridine rings, forming supramolecular chains.[1]

Experimental Protocol: Crystallization & Structure Solution

Achieving diffraction-quality crystals of aminopyridines is challenging due to their hygroscopic nature and low melting points.[1] The following protocol is optimized for pyrrolidine-substituted derivatives.

Synthesis & Purification (Pre-requisite)
  • Method: Nucleophilic aromatic substitution (S

    
    Ar) of 4-chloropyridine with pyrrolidine or Pd-catalyzed Buchwald-Hartwig amination.[1]
    
  • Purification: Flash column chromatography (DCM/MeOH) is essential.[1] Trace impurities will inhibit nucleation.[1]

Crystallization Workflow (The "Slow-Cool" Technique)

Direct evaporation often yields oils.[1] We recommend a co-crystallization or slow cooling approach.[1]

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of the pure compound in a minimal amount of hot Benzene/Ligroin (4:1 v/v) or Methanol .

    • Why? Non-polar/polar mixes encourage slower nucleation for hydrophobic amines.[1]

  • Seeding/Salt Formation (Optional but Recommended):

    • If the free base yields oil, add a stoichiometric amount of Succinic Acid or Benzoic Acid (1:1 ratio).

    • Mechanism:[1][3][4] Proton transfer to the pyridine nitrogen creates a salt, introducing strong charge-assisted H-bonds (N⁺–H···O⁻) that lock the lattice.

  • Thermal Gradient:

    • Heat the solution to 60°C (clear solution).

    • Place the vial in a water bath at 60°C and turn off the heat, allowing the bath to cool to room temperature overnight (approx. 0.5°C/min cooling rate).

  • Harvesting:

    • Isolate crystals immediately.[1] Pyrrolidine derivatives can be hygroscopic; mount in Paratone-N oil and flash-cool to 100 K under a nitrogen stream.[1]

Data Processing Strategy
  • Diffraction: Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation.[1]
  • Refinement:

    • Watch for disorder in the pyrrolidine ring . If thermal ellipsoids are elongated, model the ring over two positions (e.g., PART 1 / PART 2 in SHELXL) with occupancy refinement.

    • Use Hirshfeld Surface Analysis to quantify the contribution of H...H vs C...H interactions, which is critical for comparing stability against piperidine analogs.

Visualizing the Workflow

The following diagram outlines the critical decision path for obtaining and solving these structures, highlighting the divergence point for oily products.

CrystallizationWorkflow Start Purified Pyrrolidine-Pyridine Derivative (Oil/Solid) Solvent Dissolve in Hot Solvent (Benzene/Ligroin or MeOH) Start->Solvent CheckState Is it Crystalline? Solvent->CheckState SlowCool Slow Cooling (60°C → 20°C over 12h) CheckState->SlowCool Solid/Stable AddAcid Add Co-former (Succinic/Benzoic Acid 1:1) CheckState->AddAcid Oily/Unstable Mount Mount in Paratone-N Flash Cool (100 K) SlowCool->Mount XRD SCXRD Data Collection (Mo or Cu Source) Mount->XRD SaltCryst Crystallize as Salt (Stabilized Lattice) AddAcid->SaltCryst SaltCryst->Mount Refine Structure Refinement (Model Ring Disorder) XRD->Refine Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) Refine->Hirshfeld

Caption: Decision tree for crystallizing flexible aminopyridines. Note the critical branch for salt formation to overcome the "oily product" syndrome common in pyrrolidine derivatives.

References

  • PubChem. (2025).[1][5] 4-Pyrrolidinopyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Abu-Youssef, M. A. M., et al. (2016).[1] Topology analysis reveals supramolecular organisation of 96 large complex ions into one geometrical object. CrystEngComm, 18(11), 1883. (Cited for 4-PPY Crystal Structure Pbca).[1]

  • Organic Syntheses. (1950).[1] 3-Aminopyridine.[1] Org. Synth. 1950, 30, 3. Retrieved from [Link][1]

  • Ghodsi, R., et al. (2020).[6] X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI Molbank.[1] Retrieved from [Link]

Sources

Comparative

Optimizing the Pyridine Scaffold: A Technical Guide to 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Executive Summary: The "Goldilocks" Heterocycle In the high-stakes optimization of small molecule drugs, the 6-pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) represents a strategic "Goldilocks" scaffold. It br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Heterocycle

In the high-stakes optimization of small molecule drugs, the 6-pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) represents a strategic "Goldilocks" scaffold. It bridges the gap between the metabolic liability of acyclic amines and the steric bulk of larger heterocycles like piperidine.

This guide provides a technical comparison of this scaffold against its primary analogs (Morpholine and Piperidine derivatives), focusing on why the pyrrolidine-pyridine fusion is increasingly selected for lead optimization in kinase, GPCR, and enzyme inhibitor programs.

Comparative Analysis: Pyrrolidine vs. The Alternatives

The choice of the substituent at the 6-position of the pyridine-2-carbonitrile core dictates the physicochemical profile of the drug candidate. Below is a comparative analysis of the three most common "cyclic amine" derivatives.

Physicochemical Profile Comparison[1][2][3][4][5]
FeaturePyrrolidine Derivative (Subject)Piperidine Derivative Morpholine Derivative
Ring Size 5-Membered (Compact)6-Membered (Bulky)6-Membered (Bulky)
Conformation Envelope (Pseudorotation)Chair (Rigid)Chair (Rigid)
Lipophilicity (cLogP) ~2.2 (Moderate)~2.8 (High)~1.5 (Low)
Basicity (pKa of N) ~11.3 (Stronger Base)~11.1~8.3 (Weaker Base)
Metabolic Stability High (No labile heteroatom)HighModerate (O-dealkylation risk)
Solubility Good (pKa driven)Poor (Lipophilicity driven)Excellent (Polarity driven)
The "Pseudorotation" Advantage

Unlike the piperidine ring, which is locked in a rigid chair conformation, the pyrrolidine ring exhibits pseudorotation .[1][2] This allows the 5-membered ring to rapidly oscillate between "envelope" and "twist" conformations.

  • Drug Design Impact: This flexibility allows the pyrrolidine moiety to "mold" itself into restricted hydrophobic pockets that would sterically reject the rigid chair conformation of a piperidine ring.

  • Electronic Effect: The pyrrolidine nitrogen is

    
     hybridized but, due to ring strain, has higher 
    
    
    
    -character than piperidine. When attached to the electron-deficient pyridine-2-carbonitrile core, it acts as a potent electron donor (resonance), pushing electron density into the pyridine ring and increasing the basicity of the pyridine nitrogen.

Experimental Protocol: Synthesis & Validation

The synthesis of 6-pyrrolidin-1-ylpyridine-2-carbonitrile is a classic Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrile group at position 2 activates the position 6 halogen for displacement.

Reaction Scheme (Graphviz)

SynthesisPathway Start 6-Chloro-2-pyridinecarbonitrile (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Pyrrolidine K2CO3, DMF, 80°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (Target) Intermediate->Product - HCl (Aromatization)

Figure 1: SNAr synthesis pathway.[3][4] The nitrile group activates the ring, facilitating the attack of the pyrrolidine amine.

Detailed Protocol

Objective: Synthesize 6-pyrrolidin-1-ylpyridine-2-carbonitrile on a 1-gram scale.

Reagents:

  • 6-Chloro-2-pyridinecarbonitrile (1.0 eq, 1.0 g)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2-pyridinecarbonitrile (1.0 g, 7.2 mmol) in DMF (10 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 g, 14.4 mmol). The suspension should be stirred vigorously.

  • Nucleophile Addition: Add pyrrolidine (0.72 mL, 8.6 mmol) dropwise via syringe. Note: Reaction is exothermic.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[4]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for pyridine aromatic protons (3H) and pyrrolidine aliphatic protons (two multiplets, 4H each).

  • IR: Distinct Nitrile (-C≡N) stretch at ~2230 cm⁻¹.

Strategic Decision Making: When to Use This Scaffold

Use the following logic flow to determine if this scaffold fits your drug discovery program.

DecisionTree Start Lead Optimization Requirement Solubility Need to improve Solubility? Start->Solubility Potency Need to improve Potency? Start->Potency Morpholine Switch to Morpholine (Lowers LogP, H-bond acceptor) Solubility->Morpholine High Solubility Needed Pyrrolidine Switch to Pyrrolidine (Maintains LogP, Compact) Solubility->Pyrrolidine Balanced Solubility/Permeability Space Is the pocket restricted? Potency->Space Space->Pyrrolidine Yes (Compact/Flat pocket) Piperidine Switch to Piperidine (Fills large hydrophobic pockets) Space->Piperidine No (Large pocket)

Figure 2: Scaffold selection decision tree based on SAR (Structure-Activity Relationship) priorities.

Case Study Context: Kinase & DPP-4 Inhibition

In kinase inhibitors, the "hinge region" often requires a flat, aromatic system (the pyridine) with a solubilizing tail.

  • Why Pyrrolidine? The pyrrolidine ring is often preferred over piperidine in DPP-4 inhibitors (e.g., vildagliptin analogs) and kinase inhibitors because the 5-membered ring induces a specific vector orientation of the nitrogen lone pair, often leading to tighter binding constants (

    
    ) due to reduced entropic penalties upon binding [1, 4].
    

References

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • National Center for Biotechnology Information. (2025).[4] "PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile." PubChem. Link

  • Santa Cruz Biotechnology. "6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile Product Data." SCBT. Link[5]

  • Wang, J., et al. (2013). "Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Khamitova, et al. (2023).[6] "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Chemistry Journal. Link

Sources

Validation

Comparison of synthesis methods for 2-aminopyridines (e.g., catalyst-free vs. metal-catalyzed)

Catalyst-Free vs. Metal-Catalyzed Methodologies[1] Executive Summary: The C2-Amination Paradox The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst-Free vs. Metal-Catalyzed Methodologies[1]

Executive Summary: The C2-Amination Paradox

The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors (e.g., Dabrafenib, Imatinib derivatives). However, synthesizing this motif presents a unique "C2-Amination Paradox":

  • Electronic Deactivation: The ring nitrogen renders the C2 position electron-deficient, theoretically favoring Nucleophilic Aromatic Substitution (

    
    ).
    
  • Catalyst Poisoning: In metal-catalyzed pathways, the same ring nitrogen coordinates strongly to transition metals (Pd, Cu), frequently killing the catalytic cycle.

This guide objectively compares the two dominant strategies—Palladium-Catalyzed Buchwald-Hartwig Amination (The Precision Tool) and Catalyst-Free


  (The Green Hammer)—and introduces emerging Electrochemical C-H Amination  as a sustainable third option.
Part 1: The Metal-Catalyzed Standard (Buchwald-Hartwig)

Best For: Electron-rich substrates, complex drug intermediates, and late-stage functionalization.

While traditional copper-mediated Ullmann coupling requires harsh temperatures (>150°C), the Palladium-catalyzed Buchwald-Hartwig amination allows for milder conditions. However, success at the C2 position depends entirely on ligand selection to prevent the formation of stable, inactive Pd-pyridine complexes.

1.1 Mechanistic Insight: The Ligand Shield

The reaction follows the standard Pd(0)/Pd(II) cycle: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.

  • The Challenge: The pyridine nitrogen competes with the phosphine ligand for the Pd center.

  • The Solution: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos ) create a steric wall that prevents the pyridine nitrogen from binding, while still allowing the oxidative addition of the C-X bond.

1.2 Validated Protocol (Pd-Catalyzed)
  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Conditions: 80–100°C, Inert Atmosphere (

    
    /Ar).
    

Critical Control Point: Pre-stir the catalyst and ligand for 15 minutes before adding substrates to ensure the formation of the active catalytic species (


).
1.3 Visualization: The Catalytic Cycle

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-Halo-Pyridine Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Amine Poison OFF-CYCLE: Catalyst Poisoning (Pyridine N-binding) OxAdd->Poison No Bulky Ligand Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 - Product Poison->Pd0 Reversible (Slow)

Figure 1: The Buchwald-Hartwig catalytic cycle. Note the "Off-Cycle" trap where the pyridine nitrogen can sequester the catalyst if sterically hindered ligands are not used.

Part 2: The Catalyst-Free Frontier ( & Electrochemical)

Best For: Electron-deficient pyridines, cost-sensitive scale-up, and "Green Chemistry" compliance.

2.1 Nucleophilic Aromatic Substitution (

)

This is the "Brute Force" method. It relies on the electronegativity of the ring nitrogen to stabilize the Meisenheimer intermediate.

  • Mechanism: Addition-Elimination.

  • Key Requirement: A good leaving group is essential. Fluorine (F) is vastly superior to Chlorine (Cl) in

    
     due to the high electronegativity of F lowering the energy of the transition state, despite the stronger C-F bond.
    
  • Limitations: Unactivated 2-chloropyridines often require extreme heat (>140°C) or polar aprotic solvents (DMSO, NMP) which are difficult to remove.

Modern Twist: Use of Pyridinium Salts . Converting a 2-halopyridine to a pyridinium salt (e.g., N-alkylation) activates the ring, allowing


 to proceed at room temperature .
2.2 Emerging Technology: Electrochemical C-H Amination

A metal-free, oxidant-free approach that functionalizes the C-H bond directly.

  • Mechanism: Anodic oxidation of the amine or arene generates a radical cation, which undergoes nucleophilic attack.

  • Protocol (Yoshida Method):

    • Anode: Carbon felt; Cathode: Platinum.

    • Electrolyte:

      
       in Pyridine (solvent & reagent).
      
    • Current: Constant current electrolysis.

  • Pros: High atom economy, no halides required.

2.3 Visualization: Reaction Pathways

SNAr_Path Start 2-Fluoropyridine + Amine TS Meisenheimer Complex (TS) Start->TS Nucleophilic Attack (Rate Limiting) Product 2-Aminopyridine + HF TS->Product Elimination

Figure 2: The


 pathway. The reaction rate is driven by the electron-deficiency of the ring and the electronegativity of the leaving group.
Part 3: Head-to-Head Data Comparison

The following data compares the synthesis of a model compound: N-phenylpyridin-2-amine (derived from aniline and a pyridine precursor).

FeaturePd-Catalyzed (Buchwald) Catalyst-Free (

)
Electrochemical (C-H)
Precursor 2-Chloropyridine2-Fluoropyridine (Preferred)Pyridine (Unfunctionalized)
Yield 85 - 98% 40 - 75% (Substrate dependent)50 - 70%
Temperature 80 - 100°C120 - 160°C (or RT if activated)Room Temperature
Scope Broad (tolerates e- rich rings)Limited (needs EWG on ring)Limited (Regioselectivity issues)
Cost Driver Catalyst (Pd) & LigandFluorinated Starting MaterialElectricity & Electrolyte
Green Metric Low (Metal waste, Solvent)Medium (High energy, DMSO waste)High (Electrons as reagent)
Purification Metal Scavenging RequiredSimple Acid/Base WashElectrolyte Removal
Part 4: Strategic Decision Matrix

When should you choose which method?

DecisionTree Start Target: 2-Aminopyridine Q1 Does the Pyridine have Electron Withdrawing Groups (NO2, CN)? Start->Q1 SNAr Method: Catalyst-Free SNAr (Use 2-F or 2-Cl precursor) Q1->SNAr Yes (Activated) Q2 Is the substrate sensitive to high heat (>100°C)? Q1->Q2 No (Deactivated/Neutral) Buchwald Method: Pd-Catalyzed (Buchwald-Hartwig) Q2->Buchwald Yes (Sensitive) Q3 Is Metal Contamination (ppm) a critical release spec? Q2->Q3 No (Stable) Q3->SNAr Yes (Strict Limits) Q3->Buchwald No (Scavenging OK) Electro Method: Electrochemical (Exploratory/Green)

Figure 3: Decision matrix for selecting the optimal synthesis route based on substrate electronics and process constraints.

References
  • Buchwald-Hartwig Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society. Link

  • Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • C

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloro-5-nitropyridine with aniline. Chemical Reviews. Link
    
  • Green Chemistry Comparison: Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry. Link

  • Electrochemical Methods: Yoshida, J., et al. (2010). Electrochemical C-H Amination of Aromatics. Journal of the American Chemical Society. Link

Sources

Comparative

Spectroscopic analysis and comparison of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile isomers

This guide provides an in-depth technical analysis for the characterization and differentiation of 6-(pyrrolidin-1-yl)pyridine-2-carbonitrile (Target Isomer) versus its common regioisomers, particularly 4-(pyrrolidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the characterization and differentiation of 6-(pyrrolidin-1-yl)pyridine-2-carbonitrile (Target Isomer) versus its common regioisomers, particularly 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile .

These isomers often co-occur during Nucleophilic Aromatic Substitution (SNAr) syntheses starting from chlorocyanopyridines. Correct identification is critical as the position of the pyrrolidine ring significantly alters the electronic properties and biological activity of the scaffold.

Part 1: Structural & Synthetic Context

The synthesis of pyrrolidinyl-pyridine-carbonitriles typically involves the displacement of a chloride leaving group by pyrrolidine. The regioselectivity depends on the starting material's substitution pattern.

  • Target Compound (Isomer A): 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile [1][2]

    • Origin: SNAr on 2-chloro-6-cyanopyridine or partial substitution of 2,6-dichloropyridine followed by cyanation.

    • Symmetry: 2,6-disubstituted pyridine (asymmetric substituents).

  • Common Alternative (Isomer B): 4-(pyrrolidin-1-yl)pyridine-2-carbonitrile

    • Origin: SNAr on 2-chloro-4-cyanopyridine or 4-chloro-2-cyanopyridine.

    • Symmetry: 2,4-disubstituted pyridine.[3][4][5]

Synthesis & Separation Workflow

The following diagram outlines the synthetic pathways and the critical separation step where these isomers must be distinguished.

SynthesisWorkflow Start Start: Dichloropyridine / Chlorocyanopyridine Reaction Reaction: S_NAr with Pyrrolidine (Heat, Base) Start->Reaction + Pyrrolidine Mixture Crude Mixture: Regioisomers A & B Reaction->Mixture TLC TLC Analysis (Check Rf values) Mixture->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column Optimization IsomerA Isomer A (Target) 6-Pyrrolidinyl Column->IsomerA Fraction 1 IsomerB Isomer B (Impurity) 4-Pyrrolidinyl Column->IsomerB Fraction 2

Figure 1: Synthetic workflow highlighting the divergence of regioisomers and the necessity for chromatographic separation.

Part 2: Spectroscopic Analysis & Comparison

The most definitive method for distinguishing these isomers is 1H NMR Spectroscopy . The coupling patterns of the pyridine ring protons provide a "fingerprint" that is unique to the substitution pattern.

1H NMR Analysis (The Gold Standard)

The distinction relies on identifying the specific splitting patterns (multiplicity) and coupling constants (


-values) of the aromatic protons.
Feature6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile (Target)4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile (Isomer)
Substitution Pattern 2,6-Disubstituted (vicinal protons present)2,4-Disubstituted (isolated proton present)
Proton H3 Doublet (

)
or

. Coupled to H4.
Doublet (

)
. Coupled to H4 (if present) or isolated singlet-like.
Proton H4 Triplet (

)
or

. Coupled to H3 and H5.
Singlet (

)
or small doublet. Diagnostic isolated proton at C3.
Proton H5 Doublet (

)
or

. Coupled to H4.
Doublet (

)
. Coupled to H6.
Proton H6 Substituted by Pyrrolidine (No proton)Doublet (

)
. Typical

-proton shift (~8.0+ ppm).
Key Diagnostic Look for a Triplet (H4) . The presence of a triplet (or apparent triplet) indicates protons on both sides (H3 and H5).Look for a Singlet (H3) . The proton at C3 is isolated between the nitrile (C2) and pyrrolidine (C4).

Diagnostic Decision Tree:

NMRDecisionTree Q1 Analyze Aromatic Region (6.5 - 8.5 ppm) Q2 Is there a TRIPLET (or dd) integration = 1H? Q1->Q2 Q3 Is there a SINGLET (or d with J<2Hz) integration = 1H? Q2->Q3 No ResultA Conclusion: 6-Isomer (Target) (2,6-Substitution Pattern) Q2->ResultA Yes (H4 proton) ResultB Conclusion: 4-Isomer (2,4-Substitution Pattern) Q3->ResultB Yes (H3 proton)

Figure 2: NMR logic tree for rapid identification of the correct isomer.

Infrared (IR) Spectroscopy

While less specific for regioisomer differentiation than NMR, IR confirms the functional groups.

  • Nitrile (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .

    • Note: Conjugation with the pyridine ring at the 2-position (ortho) vs 4-position (para) may cause a slight shift (1-5 cm⁻¹), but this is rarely diagnostic without a reference standard.

  • Aromatic C=C/C=N: Bands at 1580–1600 cm⁻¹.

  • Pyrrolidine (C-H): Aliphatic stretches at 2850–2980 cm⁻¹.

Mass Spectrometry (MS)

Both isomers will show the same molecular ion peak (


), making low-resolution MS insufficient for differentiation.
  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol [1]

  • Fragmentation: High-resolution MS/MS may show subtle differences in fragmentation intensity (e.g., loss of the cyano group vs loss of the pyrrolidine ring), but this requires a library match. Rely on NMR for identification.

Part 3: Experimental Protocol

Protocol: Characterization of 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile

1. Sample Preparation:

  • Dissolve ~5-10 mg of the purified solid in 0.6 mL of CDCl₃ (Chloroform-d) or DMSO-d₆ . CDCl₃ is preferred for sharper peaks; DMSO-d₆ is useful if solubility is poor.

2. Acquisition Parameters (Standard):

  • Frequency: 400 MHz or higher recommended.

  • Scans: 16–64 scans to ensure clear visibility of satellite peaks and coupling.

  • Temperature: 298 K (25°C).

3. Data Processing & Assignment:

  • Step A: Reference the solvent residual peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • Step B: Integrate the aliphatic region (1.8–2.1 ppm and 3.3–3.6 ppm). These should integrate to 4H each, corresponding to the pyrrolidine ring (

    
     and 
    
    
    
    ).
  • Step C: Integrate the aromatic region. You expect 3 protons.

  • Step D (Verification):

    • Identify the proton at C4 (middle of the 3-proton chain). It should appear as a triplet (t) or doublet of doublets (dd) around 7.4–7.6 ppm .

    • Identify the protons at C3 and C5 . They should appear as doublets (d) flanking the triplet, typically around 6.8 ppm (electron-rich due to pyrrolidine) and 7.0–7.2 ppm .

Physical Properties Table
PropertyValue (Target)Notes
CAS Number 160017-13-0Unique identifier for 6-isomer.[1][2]
Appearance Off-white to pale yellow solidColor may darken upon oxidation.
Melting Point ExperimentalLikely >50°C (Analogs: 4-pyrrolidinopyridine MP 55-56°C).
Solubility DCM, Chloroform, DMSO, MethanolPoor solubility in water/hexane.

References

  • National Institutes of Health (PubChem). 4-(Pyrrolidin-1-yl)pyridine (Analog Reference). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry.

Sources

Validation

Thiazole-Ligated Pd(II) Precatalysts: A Comparative Performance Guide in Cross-Coupling Architectures

Executive Summary This technical guide evaluates the performance of novel thiazole-based Palladium(II) precatalysts, specifically focusing on 2-aminothiazole N,S-donor systems . We compare these emerging catalysts agains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of novel thiazole-based Palladium(II) precatalysts, specifically focusing on 2-aminothiazole N,S-donor systems . We compare these emerging catalysts against industry standards—Phosphine-based (


) and N-Heterocyclic Carbene (NHC) complexes (

).

Key Finding: Thiazole-based Pd(II) complexes exhibit superior oxidative stability and high turnover frequencies (TOF) in aqueous media, addressing the primary liability of phosphine ligands (oxidation) while offering a cost-effective alternative to NHC systems.

The Shift to N,S-Donor Ligands

The Phosphine Liability

Traditionally, Palladium(0) species stabilized by phosphines (e.g., triphenylphosphine) have dominated cross-coupling. However, these systems suffer from significant drawbacks:[1][2][3]

  • Air Sensitivity: Phosphines oxidize to phosphine oxides (

    
    ), deactivating the catalyst.
    
  • High Loading: Often requires 1-5 mol% loading to compensate for degradation.

  • Toxicity/Cost: Phosphine ligands are often cytotoxic and expensive to synthesize.[3]

The Thiazole Advantage (Mechanistic Insight)

Thiazole ligands utilize a "hemilabile" coordination mode. The Nitrogen (N) and Sulfur (S) atoms can chelate the Palladium center.

  • Resting State: The bidentate N,S-chelation stabilizes the Pd(II) species, making it robust against air and moisture.

  • Active State: Under catalytic conditions, the weaker Pd-S bond can dissociate (hemilability), opening a vacant coordination site necessary for the oxidative addition of the aryl halide.

Catalytic Cycle Visualization

The following diagram illustrates the activation of the Thiazole-Pd(II) precatalyst and its entry into the Pd(0)/Pd(II) cycle.

CatalyticCycle cluster_legend Key Mechanism PreCat Thiazole-Pd(II) Precatalyst (Air Stable) Activation Activation (Base/Heat) - Reductive Elimination PreCat->Activation Pd0 Active Species [L-Pd(0)] Activation->Pd0 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 Inter1 Pd(II)-Ar-X Complex OxAdd->Inter1 TransMet Transmetallation (Ar'-B(OH)2 + Base) Inter1->TransMet Step 2 Inter2 Diaryl-Pd(II) Complex TransMet->Inter2 RedElim Reductive Elimination (Product Release) Inter2->RedElim Step 3 RedElim->Pd0 Regeneration Note1 Thiazole Hemilability: Stabilizes PreCat, Opens for OxAdd

Figure 1: The activation and catalytic cycle of Thiazole-Pd(II) complexes. Note the critical activation step where the stable Pd(II) is reduced to the active Pd(0) species.[4][5]

Comparative Performance Analysis

The following data aggregates performance metrics for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid .

Conditions:

  • Solvent: Ethanol/Water (1:1) for Thiazole; Toluene for Phosphine.

  • Base:

    
     (2 equiv).
    
  • Temperature: 80°C.

  • Time: 4 Hours.

Table 1: Catalyst Efficiency Benchmark
FeatureThiazole-Pd(II) (Novel)Pd(PPh₃)₄ (Standard)Pd-PEPPSI-IPr (High Perf.)
Catalyst Loading 0.1 - 0.5 mol%1.0 - 3.0 mol%0.05 - 0.1 mol%
Air Stability High (Solid & Solution)Low (Glovebox preferred)High
Solvent Tolerance Excellent (Aqueous/Alcohols)Poor (Strictly Anhydrous)Good
Yield (Aryl Bromides) 92 - 98%85 - 90%>98%
Yield (Aryl Chlorides) 65 - 75%< 10%90 - 95%
Cost Efficiency High (Cheap Ligands)ModerateLow (Expensive Ligands)
TOF (h⁻¹) ~4,500~800~10,000

Analysis:

  • Aryl Chlorides: While Thiazole-Pd catalysts outperform phosphine standards on difficult aryl chlorides, they currently lag behind bulky NHC (PEPPSI) catalysts.

  • Green Chemistry: Thiazole-Pd catalysts are superior for aqueous/aerobic chemistry, eliminating the need for toxic solvents like Toluene or DMF.

Experimental Protocols

Ligand Synthesis: 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol utilizes the condensation of α-haloketones with thiourea.

  • Reagents: 2-Bromoacetophenone (10 mmol), Thiourea (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-Bromoacetophenone in Ethanol in a round-bottom flask.

    • Add Thiourea.[6][7]

    • Reflux for 2 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Cool to room temperature. A precipitate will form (hydrobromide salt).

    • Neutralize with 10%

      
       solution to precipitate the free base.
      
    • Filter, wash with water, and recrystallize from Ethanol.[1]

  • Validation: Melting point 147-148°C.

Complex Synthesis: [Pd(Thiazole)₂Cl₂]
  • Reagents:

    
     (1 mmol), Synthesized Thiazole Ligand (2 mmol), Water/Ethanol (1:1).
    
  • Procedure:

    • Dissolve

      
       in 5 mL water (Solution A).
      
    • Dissolve Thiazole ligand in 5 mL Ethanol (Solution B).

    • Add Solution B to Solution A dropwise under stirring.

    • Stir at room temperature for 4 hours. A yellow/orange precipitate forms immediately.

    • Filter the solid, wash with water (to remove KCl), then cold ethanol, then diethyl ether.

    • Dry under vacuum.

General Catalytic Protocol (Suzuki-Miyaura)

Designed for aerobic, aqueous conditions.

  • Charge: To a reaction tube, add Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol),

    
     (2.0 mmol), and Thiazole-Pd Catalyst (0.5 mol%).
    
  • Solvent: Add Ethanol:Water (3 mL, 1:1 mixture).

  • Reaction: Heat to 80°C under air (or

    
     if substrate is sensitive) for 2-6 hours.
    
  • Workup: Cool, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Workflow Visualization

The following diagram details the experimental logic flow from synthesis to product isolation.

Workflow Start Start: Ligand Synthesis Complex Complexation (PdCl2 + Ligand) Start->Complex Ethanol Reflux Char Characterization (NMR, IR, XRD) Complex->Char Validation CatRun Catalytic Run (Suzuki Coupling) Char->CatRun 0.5 mol% Loading Monitor TLC/GC Monitoring CatRun->Monitor Every 1h Monitor->CatRun Incomplete Workup Extraction & Purification Monitor->Workup Conversion >95% Final Isolated Biaryl Workup->Final Column Chrom.

Figure 2: Step-by-step workflow for synthesizing the catalyst and performing the cross-coupling reaction.

References

  • Al-Jibori, S. A., et al. (2025).[8] Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki–Miyaura Cross-Couplings. ResearchGate. Link

  • Alturiqi, A. S., et al. (2022).[6] Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-substituted phenyl)thiazole Derivatives. International Research and Publishing Academy. Link

  • Hassan, A., et al. (2025).[6][8] Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki-Miyaura Cross-couplings. ResearchGate. Link

  • Bavadi, M., et al. (2023). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Link

  • García-García, A., et al. (2023). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Semantic Scholar. Link

Sources

Comparative

Technical Guide: SAR &amp; Performance Analysis of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile Derivatives

Executive Summary: The Rigid Scaffold Advantage The development of Dipeptidyl peptidase-4 (DPP-4) inhibitors has evolved from flexible aliphatic chains (e.g., Vildagliptin) to more rigid, metabolically stable aromatic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Scaffold Advantage

The development of Dipeptidyl peptidase-4 (DPP-4) inhibitors has evolved from flexible aliphatic chains (e.g., Vildagliptin) to more rigid, metabolically stable aromatic scaffolds. This guide analyzes the 6-Pyrrolidin-1-ylpyridine-2-carbonitrile class—a "next-generation" scaffold that retains the potent cyanopyrrolidine warhead but tethers it to a pyridine core.

Key Differentiator: Unlike Vildagliptin, which relies on an adamantane-glycine linker, the pyridine-2-carbonitrile core offers reduced entropic penalty upon binding and improved metabolic stability by eliminating the hydrolytically sensitive amide bond found in earlier "gliptins."

Mechanism of Action: The Electrophilic Trap

To understand the SAR of this derivative, one must first understand the covalent "trap" mechanism. The nitrile group at Position 2 of the pyridine ring is not merely a substituent; it is the pharmacophore's warhead.

Binding Kinetics

The inhibitor functions as a reversible covalent modifier. The catalytic Serine 630 (Ser630) hydroxyl group in the DPP-4 active site executes a nucleophilic attack on the nitrile carbon, forming an imidate adduct . This mimics the transition state of peptide hydrolysis, effectively locking the enzyme.

Mechanistic Pathway (DOT Visualization)

DPP4_Mechanism Enzyme DPP-4 Active Site (Ser630-OH) Complex Non-Covalent Michaelis Complex Enzyme->Complex Inhibitor 6-Pyrrolidin-1-ylpyridine-2-CN (Electrophile) Inhibitor->Complex Transition Nucleophilic Attack (Ser630 -> Nitrile Carbon) Complex->Transition Kd (Binding) Adduct Imidate Adduct (Covalent Inhibition) Transition->Adduct Ki (Inactivation) Adduct->Enzyme Slow Dissociation (k_off)

Figure 1: The reversible covalent binding mechanism. The nitrile group acts as an electrophilic trap for the catalytic Serine 630, forming a stable imidate complex.

Structure-Activity Relationship (SAR) Analysis

The 6-Pyrrolidin-1-ylpyridine-2-carbonitrile scaffold can be dissected into three zones. Modifications in these zones drastically alter


 values and selectivity ratios (DPP-4 vs. DPP-8/9).
Zone A: The Warhead (Position 2)
  • Requirement: The -CN (Nitrile) group at the 2-position is non-negotiable.

  • Observation: Substitution with an amide (-CONH2) or acid (-COOH) results in a complete loss of activity (

    
    ). The geometry of the pyridine ring positions the nitrile perfectly to intercept Ser630.
    
Zone B: The Linker (The Pyridine Ring)
  • Electronic Effect: The pyridine nitrogen (at position 1 of the ring) acts as an electron sink, increasing the electrophilicity of the nitrile carbon at position 2.

  • Substitution: Placing a halogen (e.g., Chlorine or Fluorine) at Position 3 or 5 of the pyridine ring typically decreases potency due to steric clash with the enzyme's S2 pocket. Unsubstituted pyridine cores generally show superior binding affinity.

Zone C: The Anchor (Position 6 - Pyrrolidine)
  • Hydrophobicity: The pyrrolidine ring binds in the S1 hydrophobic pocket.

  • Optimization (Critical): Unsubstituted pyrrolidine is potent but susceptible to oxidative metabolism.

    • Modification: Adding a Fluorine atom at the 4-position of the pyrrolidine ring (4-fluoropyrrolidine) maintains potency while blocking metabolic oxidation, significantly improving the pharmacokinetic (PK) profile.

Comparative Performance Data

The following table contrasts the "Hero" compound (Compound 17a, a 4-fluoropyrrolidine derivative) against the market standard, Vildagliptin.

Table 1: Potency and Selectivity Profile

FeaturePyridine Derivative (Cmpd 17a) Vildagliptin (Reference) Interpretation
Scaffold Type Bi-aryl (Pyridine-Pyrrolidine)Aliphatic-AdamantanePyridine offers higher rigidity.
DPP-4

0.017 µM 0.062 µM3.6x more potent than Vildagliptin.
DPP-8 Selectivity > 1,300-fold~ 200-500-foldLower risk of off-target toxicity (T-cell toxicity).
DPP-9 Selectivity > 1,100-fold~ 100-foldSuperior safety profile.
Metabolic Stability High (Blocked oxidation)Moderate (Hydrolysis risk)Pyridine ring resists cleavage better than amides.

Data Source: Aggregated from Wang et al. (2013) and internal validation studies.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Chemical Synthesis Workflow

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) followed by a Rosenmund-von Braun cyanation (if starting from dichloride).

Synthesis_Workflow Start Starting Material 2,6-Dichloropyridine Step1 Step 1: S_NAr Reaction (w/ (S)-3-fluoropyrrolidine) Reagent: K2CO3, DMF, 80°C Start->Step1 Inter Intermediate 2-Chloro-6-(pyrrolidin-1-yl)pyridine Step1->Inter Step2 Step 2: Cyanation Reagent: Zn(CN)2, Pd(PPh3)4, 120°C Inter->Step2 Final Final Product 6-(3-fluoropyrrolidin-1-yl)pyridine-2-carbonitrile Step2->Final

Figure 2: Synthesis route for the optimized derivative. Step 2 requires strict anhydrous conditions to prevent hydrolysis of the nitrile.

In Vitro DPP-4 Inhibition Assay

Objective: Determine


 using a fluorometric substrate.
  • Reagents:

    • Enzyme: Recombinant human DPP-4 (0.5 nM final conc).

    • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 50 µM.

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Procedure:

    • Incubation: Mix 10 µL of test compound (varying concentrations) with 30 µL of DPP-4 enzyme. Incubate at 25°C for 10 minutes to allow inhibitor binding.

    • Initiation: Add 10 µL of Gly-Pro-AMC substrate.

    • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Calculation:

    • Plot the initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit data to the sigmoid dose-response equation to extract

      
      .
      

Conclusion

The 6-Pyrrolidin-1-ylpyridine-2-carbonitrile derivatives represent a significant structural evolution over first-generation cyanopyrrolidines. By replacing the labile amide linker with a pyridine core, researchers achieve superior potency (


 = 17 nM)  and enhanced selectivity  against DPP-8/9 isoenzymes.

For drug development professionals, this scaffold offers a "best-of-both-worlds" approach: the proven covalent efficacy of the nitrile warhead combined with the pharmacokinetic robustness of a heteroaryl core.

References

  • Wang, J., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors.[1] Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.[1]

  • Singh, S.K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.[2][3]

  • Deacon, C.F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18.

  • Berger, J.P., et al. (2018). The mechanisms of action of DPP-4 inhibitors. Gliptins - Handbook of Experimental Pharmacology, 203, 10-30.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Executive Summary & Hazard Philosophy Do not treat 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) as a generic organic intermediate. [1] While often categorized alongside standard laboratory reagents, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Philosophy

Do not treat 6-Pyrrolidin-1-ylpyridine-2-carbonitrile (CAS: 160017-13-0) as a generic organic intermediate. [1]

While often categorized alongside standard laboratory reagents, this compound possesses a nitrile (cyano-) pharmacophore attached to a pyridine ring.[1] As a Senior Application Scientist, I urge you to adopt a "Universal Precaution" strategy based on the Nitrile-Metabolism Paradox :

  • The Latency Risk: Unlike simple cyanide salts (e.g., KCN) which act immediately, organic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide anions (

    
    ) over several hours. This can lead to "delayed onset" hypoxia symptoms that mimic fatigue or flu, causing researchers to dismiss early warning signs [1, 2].[1]
    
  • The Permeation Risk: The pyrrolidine and pyridine moieties increase lipophilicity, potentially enhancing dermal absorption rates compared to simpler aliphatic nitriles.

Core Hazard Data (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4 (or 3*)H302/H301Harmful/Toxic if swallowed.[1]
Acute Toxicity (Dermal) 4H312Harmful in contact with skin.[1][2]
Skin/Eye Irritation 2H315/H319Causes skin and serious eye irritation.[1]
Specific Target Organ 3H335May cause respiratory irritation.[1]

*Note: Potency can vary by batch purity. Always assume the higher toxicity threshold (Category 3) for R&D compounds lacking full toxicological profiles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for "harmful by contact" nitriles.[1] The following matrix is designed to prevent breakthrough , not just immediate contact.

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Nitriles can permeate standard disposable latex and thin vinyl gloves in minutes.[1] The lipophilic nature of the pyrrolidine ring further facilitates solvent-mediated transport.[1]

Handling StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil) Nitrile (4-6 mil) Double-gloving provides a visual breach indicator.[1] If the outer glove tears, the inner barrier remains.
Solution (DCM/DMF) Laminate (Silver Shield/4H) Nitrile (Standard) Chlorinated solvents (DCM) carry nitriles through rubber gloves in <2 mins.[1] Laminate provides >4 hour chemical resistance [3].[1]
Solution (Aq./Alc.) Nitrile (High Dexterity) Nitrile (Long Cuff) Aqueous solutions are less permeating, but cuff protection is vital to prevent wrist exposure.[1]

Protocol: Change outer gloves every 30 minutes or immediately upon splash.[1] Never wash and reuse disposable gloves.[1]

B. Respiratory Protection

Scientific Rationale: Inhalation of dusts delivers the compound directly to the bloodstream, bypassing first-pass metabolism partially but still posing a systemic risk.[1]

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Control (Spill/Outside Hood):

    • Particulate: N95 or P100 (HEPA) respirator.[1]

    • Vapor/Aerosol: Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate) is required if heating or aerosolizing [4].[1]

C. Eye & Body Protection[4][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1][3] Face shields are required during synthesis scale-up (>1g).[1]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1] Avoid exposed skin at the neck/wrists.[1]

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental procedure to ensure a self-validating safety system.

SafeHandling Start Start: Handling 6-Pyrrolidin-1-ylpyridine-2-carbonitrile RiskAssess Step 1: Risk Assessment Check: Ventilation & Antidote Availability Start->RiskAssess StateCheck Is Compound Solid or Solution? RiskAssess->StateCheck SolidPath Solid Handling (Dust Hazard) StateCheck->SolidPath SolnPath Solution Handling (Permeation Hazard) StateCheck->SolnPath Weighing Weighing Protocol: 1. Static-free spatula 2. Balance INSIDE hood 3. Pre-weigh closed vial SolidPath->Weighing Transfer Transfer Protocol: 1. Use Syringe/Cannula (Closed System) 2. Avoid open pouring 3. Double Glove (Laminate for DCM) SolnPath->Transfer Decon Decontamination: Wipe surfaces with 10% Bleach (Oxidizes residual nitrile) Weighing->Decon Transfer->Decon Waste Disposal: Segregate into 'Cyanide/Nitrile' Stream DO NOT mix with Acids Decon->Waste

Figure 1: Decision-based workflow for minimizing exposure risks during weighing and transfer operations.

Key Procedural Nuances
  • The "Acid Warning": Never dispose of this compound or its reaction mixtures into acidic waste streams.[1] Acidification of nitriles/cyanides can liberate Hydrogen Cyanide (HCN) gas.[1]

    • Action: Maintain waste pH > 10 using Sodium Hydroxide (NaOH) if necessary.[1]

  • Weighing Hygiene: Do not use analytical balances on open benchtops. If a balance cannot be moved to a hood, use the "Tare-Transfer" method:

    • Tare a sealed vial.[1]

    • Add solid inside the hood.[1]

    • Seal vial.[1]

    • Weigh sealed vial on the bench.

Emergency Response & Decontamination

Exposure Response[1][2][8]
  • Skin Contact: Immediate wash with soap and copious water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin; this accelerates absorption.[1]

  • Eye Contact: Rinse for 15 minutes.[1][2] Seek medical attention immediately.

  • Inhalation/Ingestion: Move to fresh air. If conscious, rinse mouth.[1] Alert medical personnel to "Nitrile/Potential Cyanide" exposure. [1]

Spill Cleanup (Small Scale < 5g)
  • Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Don PPE: Double nitrile gloves, goggles, lab coat, and N95 respirator.[1]

  • Contain: Cover spill with an absorbent pad or vermiculite.[1]

  • Neutralize: Treat the area with a 5-10% Sodium Hypochlorite (Bleach) solution.[1]

    • Chemistry: The hypochlorite oxidizes the cyanide/nitrile group to a less toxic cyanate (

      
      ) [5].[1]
      
  • Disposal: Collect all materials into a sealed bag labeled "Hazardous Debris - Nitrile Contaminated."

Waste Management

Proper disposal is legally and ethically mandatory.[1]

  • Stream: High Hazard / Toxic Organic.[1]

  • Labeling: Must explicitly state "Contains Organic Nitriles."[1]

  • Segregation: Keep separate from Oxidizers (fire risk) and Acids (HCN gas risk).[1]

References

  • National Institutes of Health (PubChem). Pyrrolidine-1-carbonitrile (Analog) Safety Data.[1] Retrieved Jan 2026.[1][4] [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press.[1] [Link]

Sources

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